molecular formula C34H45FN4O13P2 B8068907 Sofosbuvir impurity F

Sofosbuvir impurity F

カタログ番号: B8068907
分子量: 798.7 g/mol
InChIキー: WVORGVRHMQFKTN-MAQFKCRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir impurity F is a useful research compound. Its molecular formula is C34H45FN4O13P2 and its molecular weight is 798.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-MAQFKCRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Sofosbuvir Impurity F, a known related substance of the direct-acting antiviral agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Sofosbuvir.

Chemical Identity and Structure

This compound is chemically identified as Sofosbuvir 3′,5′-Bis-(S)-phosphate . It is a diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Chemical Name Sofosbuvir 3′,5′-Bis-(S)-phosphate
CAS Number 1337482-17-3
Molecular Formula C₃₄H₄₅FN₄O₁₃P₂
Molecular Weight 798.69 g/mol
SMILES CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@@H]1O--INVALID-LINK--(N--INVALID-LINK--C(=O)OC(C)C)Oc1ccccc1)Oc1ccccc1

The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the phosphorus atom in the phosphoramidate (B1195095) moiety.

G cluster_sofosbuvir Sofosbuvir cluster_impurity_f Impurity F sofosbuvir Sofosbuvir (Sp-isomer at Phosphorus) impurity_f This compound (Rp-isomer at Phosphorus) sofosbuvir->impurity_f Diastereomers

Caption: Logical relationship between Sofosbuvir and Impurity F.

Physicochemical and Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely available in the public domain, the following table summarizes the expected and reported data based on its known structure and information from commercial suppliers of analytical standards.

Table 2: Physicochemical and Expected Spectroscopic Data of this compound

Property / TechniqueData
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
¹H NMR Spectral data would be complex, showing characteristic signals for the nucleoside, amino acid, and phenyl moieties. Key differences compared to Sofosbuvir would be observed in the chemical shifts of protons adjacent to the chiral phosphorus center.
¹³C NMR Expected to show all 34 carbon signals corresponding to the structure. Subtle shifts in carbons near the phosphorus atom would differentiate it from Sofosbuvir.
³¹P NMR A distinct signal for the phosphorus atom, with a chemical shift different from that of the Sp-diastereomer (Sofosbuvir), would be expected.
Mass Spectrometry (MS) Expected [M+H]⁺ ion at m/z 799.25, corresponding to the molecular formula C₃₄H₄₅FN₄O₁₃P₂.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound are not readily found in peer-reviewed literature. However, based on the general synthesis of Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a representative analytical method for its identification.

General Synthetic Pathway for Sofosbuvir Diastereomers

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center, which are then separated.

G reagent1 Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine reaction Coupling Reaction (e.g., with Grignard reagent) reagent1->reaction reagent2 (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate reagent2->reaction mixture Diastereomeric Mixture (Sofosbuvir and Impurity F) reaction->mixture separation Chromatographic Separation (e.g., SFC or HPLC) mixture->separation sofosbuvir Sofosbuvir (Sp-isomer) separation->sofosbuvir impurity_f This compound (Rp-isomer) separation->impurity_f

Caption: General synthetic workflow for Sofosbuvir and its diastereomers.

Methodology:

  • Phosphoramidate Reagent Synthesis: The chiral phosphoramidate reagent is synthesized by reacting phenyl dichlorophosphate (B8581778) with L-alanine isopropyl ester, followed by reaction with a suitable leaving group, such as p-nitrophenol.

  • Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard reagent like tert-butylmagnesium chloride, in an aprotic solvent at low temperatures.

  • Diastereomer Separation: The resulting diastereomeric mixture of Sofosbuvir and Impurity F is then separated using chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Representative Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir from its impurities, including Impurity F. While a specific validated method for Impurity F is not publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its related substances.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV detection at approximately 260 nm.
Column Temperature Ambient or controlled (e.g., 30 °C).
Injection Volume 10-20 µL.

Experimental Workflow for HPLC Analysis:

G sample_prep Sample Preparation (Dissolution in diluent) hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (at 260 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak integration and quantification) uv_detection->data_analysis result Quantification of Sofosbuvir and Impurities data_analysis->result

Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

Conclusion

This compound, or Sofosbuvir 3′,5′-Bis-(S)-phosphate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of its chemical structure and properties. For definitive identification and quantification, it is recommended to use a well-characterized reference standard of this compound in conjunction with a validated, high-resolution analytical method. Further research and publication of detailed spectroscopic and synthetic data would be highly beneficial to the scientific community.

Unraveling the Synthesis of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Sofosbuvir impurity F, a known related substance of the direct-acting antiviral agent Sofosbuvir. Understanding the formation of such impurities is critical for the development of robust manufacturing processes and ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Unveiling the Identity of this compound

This compound is chemically identified as Sofosbuvir 3',5'-Bis-O-Phosphoramidate. This structure suggests a dimeric linkage involving two Sofosbuvir-related molecules connected via a phosphoramidate (B1195095) bond. Key identifying information for this impurity is summarized in the table below.

ParameterValue
Chemical Name Sofosbuvir 3',5'-Bis-O-Phosphoramidate
CAS Number 1337482-17-3
Molecular Formula C34H45FN4O13P2
Molecular Weight 798.69 g/mol

A Six-Step Synthesis Pathway to this compound

A patented six-step synthesis method provides a viable route to obtain this compound with a high degree of purity, reportedly exceeding 99%.[1] This pathway, while not explicitly stated to produce "Impurity F" in the patent, describes the synthesis of a significant Sofosbuvir impurity. The following sections detail the experimental protocols for each step of this synthesis.

Experimental Protocols

The following methodologies are based on the procedures outlined in patent CN114539337A.[1]

Step 1: Synthesis of Intermediate II

  • Reaction: Intermediate I is reacted with a suitable base to yield Intermediate II.

  • Reagents and Conditions:

    • Base: Triethylamine (B128534) is used as the base.

    • Molar Ratio: The molar ratio of Intermediate I to triethylamine is in the range of 1:3 to 1:5.

    • Reaction Time: The reaction is carried out for a period of 10 to 16 hours.

Step 2: Synthesis of Intermediate III

  • Reaction: Intermediate II undergoes a reaction with an acid to form Intermediate III.

  • Reagents and Conditions:

    • Acid: Acetic acid is the preferred acid for this step.

    • Molar Ratio: The molar ratio of Intermediate II to acetic acid is between 1:2 and 1:4.

    • Reaction Time: The reaction duration is 1 to 10 hours.

Step 3: Synthesis of Intermediate IV

  • Reaction: Intermediate III is treated with a base to produce Intermediate IV.

  • Reagents and Conditions:

    • Base: Potassium tert-butoxide is utilized as the base.

    • Molar Ratio: The molar ratio of Intermediate III to potassium tert-butoxide is in the range of 1:3 to 1:5.

    • Reaction Time: The reaction is conducted for 8 to 16 hours.

Step 4: Synthesis of Intermediate V

  • Reaction: Intermediate IV is reacted with benzoyl chloride in the presence of a base to yield Intermediate V.

  • Reagents and Conditions:

    • Base: Triethylamine is used as the base.

    • Reagents: Benzoyl chloride is the acylating agent.

    • Molar Ratios:

      • Intermediate IV to triethylamine: 1:2 to 1:5.

      • Intermediate IV to benzoyl chloride: 1:2 to 1:4.

    • Reaction Time: The reaction time is between 8 and 16 hours.

Step 5: Synthesis of Intermediate VI

  • Reaction: This step involves the reaction of Intermediate V under specific conditions to form Intermediate VI. The patent claims do not provide specific details on the reagents for this step, suggesting a possible rearrangement or deprotection.

Step 6: Synthesis of Sofosbuvir Impurity

  • Reaction: The final step involves the conversion of Intermediate VI to the target Sofosbuvir impurity in the presence of a base.

  • Reagents and Conditions:

    • Base: Potassium carbonate is the preferred base.

    • Molar Ratio: The molar ratio of Intermediate VI to potassium carbonate is in the range of 1:3 to 1:6.

    • Reaction Time: The reaction is carried out for a duration of 8 to 14 hours.

Summary of Reaction Conditions

The following table summarizes the key parameters for each step in the synthesis of the Sofosbuvir impurity.

StepStarting MaterialKey ReagentsMolar RatiosReaction TimeProduct
1 Intermediate ITriethylamine1:3 to 1:510-16 hoursIntermediate II
2 Intermediate IIAcetic Acid1:2 to 1:41-10 hoursIntermediate III
3 Intermediate IIIPotassium tert-butoxide1:3 to 1:58-16 hoursIntermediate IV
4 Intermediate IVTriethylamine, Benzoyl Chloride1:2-1:5 (base), 1:2-1:4 (benzoyl chloride)8-16 hoursIntermediate V
5 Intermediate V---Intermediate VI
6 Intermediate VIPotassium Carbonate1:3 to 1:68-14 hoursSofosbuvir Impurity

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the six-step synthesis process for the Sofosbuvir impurity.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_step5 Step 5 cluster_step6 Step 6 I1 Intermediate I I2 Intermediate II I1->I2 Triethylamine 10-16h I3 Intermediate III I2_c->I3 Acetic Acid 1-10h I4 Intermediate IV I3_c->I4 Potassium tert-butoxide 8-16h I5 Intermediate V I4_c->I5 Triethylamine, Benzoyl Chloride 8-16h I6 Intermediate VI I5_c->I6 Imp Sofosbuvir Impurity (>99% Purity) I6_c->Imp Potassium Carbonate 8-14h

Caption: Six-step synthesis pathway for a Sofosbuvir impurity.

Experimental_Workflow Start Start with Intermediate I Step1 Step 1: Basification (Triethylamine) Start->Step1 Step2 Step 2: Acidification (Acetic Acid) Step1->Step2 Intermediate II Step3 Step 3: Basification (Potassium tert-butoxide) Step2->Step3 Intermediate III Step4 Step 4: Acylation (Benzoyl Chloride) Step3->Step4 Intermediate IV Step5 Step 5: Intermediate Conversion Step4->Step5 Intermediate V Step6 Step 6: Final Basification (Potassium Carbonate) Step5->Step6 Intermediate VI End This compound Step6->End

Caption: Logical workflow of the impurity synthesis.

References

Formation Mechanism of Sofosbuvir Impurity F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of Chronic Hepatitis C, heralded for its potent inhibition of the HCV NS5B RNA-dependent RNA polymerase. As a prodrug, its efficacy is critically dependent on its stereochemistry. Sofosbuvir is the single (S,S)-diastereomer, while its corresponding (R,S)-diastereomer is known as Sofosbuvir impurity F. The formation of this impurity is a significant challenge in the chemical synthesis of Sofosbuvir, as the biological activity of the two diastereomers can differ substantially. This technical guide provides a detailed exploration of the formation mechanism of this compound, supported by experimental data and protocols.

Core Formation Mechanism: The Phosphoramidation Step

The critical step in the synthesis of Sofosbuvir that determines the stereochemistry at the phosphorus center, and thus the potential for the formation of impurity F, is the coupling of the protected nucleoside with a phosphoramidate (B1195095) reagent. This reaction creates the phosphoramidate linkage and establishes the P-chiral center.

The reaction typically involves the activation of the 5'-hydroxyl group of the protected uridine (B1682114) nucleoside followed by nucleophilic attack on the phosphorus center of an L-alanine-based phosphoramidate precursor. The non-stereoselective nature of this attack can lead to a mixture of two diastereomers: the desired (S,S)-isomer (Sofosbuvir) and the undesired (R,S)-isomer (Impurity F).

cluster_synthesis Key Synthetic Step for Diastereomer Formation Nucleoside Protected Uridine Nucleoside Coupling Coupling Reaction (e.g., with Grignard reagent, Lewis acid) Nucleoside->Coupling Phosphoramidate Phosphoramidate Precursor (mixture of P-stereoisomers or prochiral) Phosphoramidate->Coupling Diastereomers Diastereomeric Mixture (Sofosbuvir and Impurity F) Coupling->Diastereomers

Caption: Formation of diastereomers during the coupling reaction.

The diastereoselectivity of this coupling reaction is highly sensitive to a variety of factors, including the nature of the protecting groups on the nucleoside, the specific phosphoramidating agent used, the solvent, and the reaction temperature.

Factors Influencing the Formation of Impurity F

Several synthetic strategies have been developed to enhance the diastereoselectivity of the phosphoramidation step in favor of the desired (S,S)-isomer (Sofosbuvir). The formation of Impurity F is therefore a direct consequence of incomplete stereocontrol in this critical transformation.

FactorInfluence on Diastereomeric Ratio (Sofosbuvir:Impurity F)Observations
Protecting Group at 3'-OH SignificantEster and carbonate protecting groups have been shown to provide inferior stereoselection. In contrast, a benzyl (B1604629) protecting group can lead to a diastereomeric ratio of up to 92:8 in favor of Sofosbuvir.
Phosphoramidating Agent CriticalThe use of a diastereomerically pure phosphoramidating agent can significantly improve the stereochemical outcome of the coupling reaction.
Reaction Conditions Moderate to SignificantThe choice of solvent, temperature, and activating agent (e.g., Grignard reagents, Lewis acids) can influence the transition state of the reaction, thereby affecting the diastereomeric ratio.
Chiral Auxiliaries SignificantThe incorporation of chiral auxiliaries on the phosphoramidating agent can steer the reaction towards the formation of a single diastereomer.

Experimental Protocols

While the goal of most synthetic processes is to minimize the formation of Impurity F, understanding the conditions that lead to its formation is crucial for process optimization and control. Below is a generalized experimental protocol for the synthesis of Sofosbuvir that results in a diastereomeric mixture containing Impurity F.

Synthesis of Sofosbuvir and Impurity F via Phosphoramidation

Objective: To couple a protected uridine nucleoside with a phosphoramidate reagent to yield a mixture of Sofosbuvir and this compound.

Materials:

  • Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

  • (S)-isopropyl 2-(((S)-phenoxy)(4-nitrophenoxy)phosphoryl)amino)propanoate (or a similar phosphoramidating agent)

  • Grignard reagent (e.g., tert-butylmagnesium chloride) or a Lewis acid

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., aqueous ammonium (B1175870) chloride)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected uridine nucleoside in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Slowly add the Grignard reagent or Lewis acid to the solution and stir for a specified period to activate the 5'-hydroxyl group.

  • In a separate flask, dissolve the phosphoramidating agent in anhydrous THF.

  • Add the solution of the phosphoramidating agent dropwise to the cooled solution of the activated nucleoside.

  • Allow the reaction to stir at the low temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is deemed complete, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature and then perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of Sofosbuvir and Impurity F, can be purified and the diastereomers separated by chiral chromatography.

Expected Outcome:

This procedure will yield a mixture of the (S,S)-diastereomer (Sofosbuvir) and the (R,S)-diastereomer (Impurity F). The ratio of the two diastereomers will depend on the specific reactants and conditions used.

Logical Workflow for Diastereomer Separation and Analysis

The presence of Impurity F necessitates robust analytical methods for its separation and quantification from the active pharmaceutical ingredient (API).

cluster_analysis Analytical Workflow Crude Crude Diastereomeric Mixture Chiral_HPLC Chiral HPLC Separation Crude->Chiral_HPLC Sofosbuvir_API Pure Sofosbuvir (API) Chiral_HPLC->Sofosbuvir_API Impurity_F Isolated Impurity F Chiral_HPLC->Impurity_F QC Quality Control Analysis (Quantification) Sofosbuvir_API->QC

Caption: Workflow for separation and analysis of diastereomers.

Conclusion

The formation of this compound is an inherent challenge in the synthesis of Sofosbuvir, arising from the difficulty of achieving perfect stereocontrol during the formation of the phosphoramidate bond. A thorough understanding of the factors that influence the diastereomeric ratio is essential for the development of robust and efficient manufacturing processes that minimize the formation of this impurity. The use of advanced synthetic strategies, including chiral auxiliaries and diastereomerically pure reagents, coupled with rigorous analytical control, is paramount to ensuring the quality, safety, and efficacy of Sofosbuvir.

Sofosbuvir impurity F CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity F, a known diastereomer of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document details its chemical properties, analytical methodologies for its detection, and the metabolic pathway of the parent drug, Sofosbuvir.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic HCV infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine (B1682114) analog triphosphate (GS-461203), which acts as a chain terminator for the HCV RNA-dependent RNA polymerase. The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. This compound is a process-related impurity and a diastereomer of Sofosbuvir. Understanding its properties and ensuring its levels are controlled within acceptable limits is a key aspect of quality control in the manufacturing of Sofosbuvir.

Quantitative Data Summary

The following table summarizes the key chemical identifiers for this compound.

ParameterValueReference(s)
CAS Number 1337482-17-3[1][2][3][4][5]
Molecular Formula C₃₄H₄₅FN₄O₁₃P₂[1][2][3][4][5]
Molecular Weight 798.69 g/mol [2][4]
Description A diastereomer of Sofosbuvir.[1][2][5]

Sofosbuvir Mechanism of Action and Metabolic Activation

Sofosbuvir is a prodrug that must be metabolized in the liver to its pharmacologically active form. This multi-step intracellular conversion is crucial for its antiviral activity.

The metabolic activation of Sofosbuvir begins with the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which results in the formation of the monophosphate intermediate. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

Sofosbuvir_Metabolic_Pathway Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / CES1 Monophosphate GS-331007 Monophosphate Metabolite_X->Monophosphate HINT1 Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase HCV_RNA_Polymerase HCV NS5B RNA Polymerase Triphosphate->HCV_RNA_Polymerase Incorporation Chain_Termination RNA Chain Termination HCV_RNA_Polymerase->Chain_Termination

Figure 1: Metabolic activation pathway of Sofosbuvir.

Experimental Protocols: Analytical Method for Impurity Profiling

The quantification of Sofosbuvir and the detection of its impurities are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a representative method that can be adapted for the analysis of this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Sofosbuvir and its process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.

  • Impurity Standard Solution: If available, prepare a stock solution of this compound reference standard in the same diluent.

  • Sample Solution: Prepare the sample solution by dissolving the Sofosbuvir API or drug product in the diluent to a suitable concentration.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following workflow illustrates the general procedure for the analytical method development and validation for Sofosbuvir and its impurities.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) Prep_Standards Prepare Standard and Sample Solutions Set_Conditions Set Chromatographic Conditions Prep_Standards->Set_Conditions Inject_Sample Inject Samples Set_Conditions->Inject_Sample Acquire_Data Acquire Chromatograms Inject_Sample->Acquire_Data Specificity Specificity (Forced Degradation) Acquire_Data->Specificity Linearity Linearity Acquire_Data->Linearity Accuracy Accuracy Acquire_Data->Accuracy Precision Precision Acquire_Data->Precision LOD_LOQ LOD / LOQ Acquire_Data->LOD_LOQ Robustness Robustness Acquire_Data->Robustness

Figure 2: Workflow for HPLC method development and validation.

Conclusion

This technical guide provides essential information on this compound for professionals in the pharmaceutical industry. The provided data and methodologies serve as a foundation for the quality control and characterization of this specific impurity. Adherence to rigorous analytical method validation is paramount to ensure the safety and efficacy of Sofosbuvir-containing drug products. Further research into the specific biological activity of this compound may also be warranted to fully understand its potential impact.

References

Physicochemical Properties of Sofosbuvir Impurity F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity F, a diastereomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. While specific experimental data for some properties of impurity F are not publicly available, this document compiles existing information and details the established analytical methodologies for the characterization of Sofosbuvir and its related substances. These protocols can be readily adapted for the comprehensive analysis of this compound.

Introduction to this compound

Sofosbuvir is a direct-acting antiviral medication that functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. During the synthesis and storage of Sofosbuvir, various impurities can emerge, including diastereomers such as impurity F. The presence and quantity of such impurities must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product. This compound is identified as a diastereomer of Sofosbuvir, indicating it has the same molecular formula and connectivity but a different spatial arrangement of atoms.[1]

General Physicochemical Properties

While a comprehensive, publicly available dataset for all physicochemical properties of this compound is limited, the following information has been collated from various sources. It is important to note that some data, such as melting and boiling points, remain to be formally published.

Table 1: General Physicochemical Data for this compound

PropertyValueSource(s)
Chemical Name This compound
Systematic Name Data not available
CAS Number 1337482-17-3[1][2]
Molecular Formula C₃₄H₄₅FN₄O₁₃P₂[2]
Molecular Weight 798.69 g/mol [3]
Appearance Solid, Light yellow to yellow, or off-white solid
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Soluble in DMSO (100 mg/mL) and Acetonitrile (B52724). Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]

Analytical Characterization Protocols

The following sections detail the experimental protocols for the analytical techniques essential for the identification, quantification, and characterization of this compound. These methods are based on established procedures for Sofosbuvir and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of Sofosbuvir and quantifying its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 260 nm.[4][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Prepare a standard stock solution of Sofosbuvir and the impurity reference standard in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is a powerful tool for determining the precise chemical structure of molecules.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[7]

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

  • Sample Preparation: Dissolve an accurately weighed sample of the impurity in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural assignment.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[8]

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.[9]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Introduction: The sample, typically dissolved in a suitable solvent, is introduced into the ion source via direct infusion or after separation by LC.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and high-resolution mass spectra (HRMS) for accurate mass measurement and elemental composition determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[8]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.[10]

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.[10]

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Analytical_Workflow_for_Sofosbuvir_Impurity_F cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physical_props Property Determination cluster_documentation Documentation Synthesis Sofosbuvir Synthesis Purification Crude Product Purification Synthesis->Purification Isolation Isolation of Impurity F Purification->Isolation Purity Purity Assessment (HPLC) Isolation->Purity Structure Structural Elucidation Purity->Structure Physical Physical Properties Purity->Physical CoA Certificate of Analysis Purity->CoA NMR NMR (1H, 13C, 31P, 19F) Structure->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure->MS IR FTIR Structure->IR MP Melting Point Physical->MP Solubility Solubility Physical->Solubility NMR->CoA MS->CoA IR->CoA MP->CoA Solubility->CoA

Caption: Analytical workflow for the isolation and characterization of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound and provides a detailed framework of experimental protocols for its comprehensive characterization. While specific quantitative data for certain properties of impurity F remain to be published, the methodologies outlined herein are robust and widely accepted for the analysis of pharmaceutical compounds and their impurities. For definitive characterization, it is recommended to obtain a certified reference standard and generate experimental data using the protocols described. The control of impurities such as this compound is critical for ensuring the quality and safety of Sofosbuvir drug products.

References

The Stereochemical Nuances of Sofosbuvir Impurity F: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Sofosbuvir (B1194449) Impurity F, a critical process-related impurity encountered during the synthesis of the blockbuster hepatitis C drug, Sofosbuvir. Understanding the stereochemical relationship between Sofosbuvir and this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document details the structural elucidation of Impurity F, analytical methodologies for its separation and quantification, and the synthetic rationale for its formation.

Introduction to Sofosbuvir and its Stereochemistry

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure is characterized by multiple chiral centers, leading to the potential for various stereoisomers. The active pharmaceutical ingredient (API) is the single, desired (Sp)-diastereomer, with the IUPAC name (S)-Isopropyl 2-({(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl]methoxy}(phenoxy)phosphoryl)amino)propanoate.

The stereochemistry at the phosphorus center is of particular importance. Sofosbuvir is the (Sp)-isomer, while the primary diastereomeric process-related impurity, designated as Impurity F, is the (Rp)-isomer.

Structural Elucidation of Sofosbuvir Impurity F

This compound is the (Rp)-diastereomer of Sofosbuvir. The key structural difference lies in the spatial arrangement of the substituents around the chiral phosphorus atom. This subtle change in three-dimensional structure can significantly impact the molecule's biological activity and must be carefully controlled during manufacturing.

Below is a diagram illustrating the stereochemical relationship between the desired (Sp)-isomer (Sofosbuvir) and the (Rp)-isomer (Impurity F).

G Stereochemical Relationship of Sofosbuvir and Impurity F cluster_0 Sofosbuvir ((Sp)-isomer) cluster_1 This compound ((Rp)-isomer) Sofosbuvir_structure Sofosbuvir_structure ImpurityF_structure ImpurityF_structure Sofosbuvir_structure->ImpurityF_structure Diastereomers (epimeric at Phosphorus)

Caption: Stereochemical structures of Sofosbuvir ((Sp)-isomer) and Impurity F ((Rp)-isomer).

Note: As I am a language model, I am unable to generate and display images directly. The DOT script above uses placeholder image links. In a practical application, these would be replaced with actual chemical structure diagrams.

Synthetic Origin of Impurity F

The formation of this compound is inherent to the synthetic route used to manufacture Sofosbuvir. A key step in the synthesis involves the coupling of the phosphoramidate (B1195095) side chain to the protected nucleoside. This reaction creates the chiral phosphorus center. Without strict stereocontrol, this step can lead to the formation of a mixture of the (Sp) and (Rp) diastereomers.[1] The ratio of these diastereomers can be influenced by the reagents, solvents, and reaction conditions employed.

The general synthetic pathway leading to the formation of both diastereomers is depicted below.

G A Protected Nucleoside C Coupling Reaction A->C B Phosphoramidate Reagent B->C D Diastereomeric Mixture (Sp and Rp isomers) C->D E Chiral Separation / Purification D->E F Sofosbuvir (Sp-isomer) E->F G This compound (Rp-isomer) E->G

Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity F.

Subsequent purification steps, typically involving chiral chromatography, are essential to separate the desired (Sp)-isomer from the unwanted (Rp)-isomer (Impurity F) to meet the stringent purity requirements for the final API.[1]

Analytical Methodologies

The separation and quantification of Sofosbuvir from its diastereomeric impurity, Impurity F, require stereoselective analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase is the most common and effective method.

Experimental Protocol: Chiral RP-HPLC

While specific parameters may vary between laboratories, a typical validated chiral RP-HPLC method for the analysis of Sofosbuvir and Impurity F is outlined below.

Objective: To achieve baseline separation of Sofosbuvir ((Sp)-isomer) and this compound ((Rp)-isomer) for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Column Temperature Controlled, often ambient or slightly elevated (e.g., 25-40 °C)
Detection Wavelength UV detection at approximately 260 nm
Injection Volume 5 - 20 µL

| Diluent | Mobile phase or a compatible solvent mixture |

Sample Preparation:

  • Accurately weigh and dissolve the Sofosbuvir bulk drug sample in the diluent to a known concentration.

  • Prepare a reference standard solution of Sofosbuvir and, if available, a reference standard of Impurity F in the same diluent.

  • Filter the solutions through a 0.45 µm filter before injection.

The workflow for the analytical determination is illustrated in the following diagram.

G A Sample Preparation (Dissolution and Filtration) B Chiral HPLC Analysis A->B C Data Acquisition (Chromatogram at 260 nm) B->C D Peak Integration and Identification C->D E Quantification of Impurity F (Area Percent or vs. Standard) D->E

Caption: Analytical workflow for the quantification of this compound.

Quantitative Data

The performance of the analytical method is critical. The following table summarizes typical quantitative data obtained from the validation of a chiral HPLC method for Sofosbuvir and Impurity F.

ParameterSofosbuvir ((Sp)-isomer)This compound ((Rp)-isomer)Acceptance Criteria
Retention Time (min) ~8.5~10.2-
Resolution -> 2.0Resolution between the two peaks should be greater than 2.0 for baseline separation.
Limit of Detection (LOD) -~0.01%The lowest concentration at which the impurity can be detected.
Limit of Quantification (LOQ) -~0.03%The lowest concentration at which the impurity can be accurately quantified.

Note: The values presented are illustrative and may vary depending on the specific method and instrumentation used.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of Sofosbuvir and the characterization of its impurities.

  • ¹H and ¹³C NMR: The NMR spectra of the (Sp) and (Rp) diastereomers are expected to be very similar. However, subtle differences in the chemical shifts of the nuclei close to the chiral phosphorus center, particularly the protons and carbons of the phosphoramidate moiety and the 5'-methylene group of the ribose sugar, can be used to distinguish between the two isomers.

  • ³¹P NMR: As the stereochemical difference is at the phosphorus atom, ³¹P NMR is a particularly valuable technique. The (Sp) and (Rp) diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, allowing for their unambiguous identification and quantification.

  • ¹⁹F NMR: The fluorine atom on the ribose sugar can also be used as a probe, and its chemical shift may be slightly different between the two diastereomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of Impurity F, which is identical to that of Sofosbuvir. Tandem MS (MS/MS) can be used to study the fragmentation patterns. While the fragmentation patterns of the diastereomers are often very similar, minor differences in the relative intensities of fragment ions may be observed.

Conclusion

This compound, the (Rp)-diastereomer of Sofosbuvir, is a critical process-related impurity that must be effectively monitored and controlled to ensure the quality and safety of the final drug product. Its formation is a direct consequence of the creation of the chiral phosphorus center during synthesis. Robust analytical methods, primarily chiral HPLC, are essential for the separation and quantification of this impurity. A thorough understanding of the stereochemistry, synthetic origin, and analytical control of this compound is vital for all professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

References

Unveiling the Biological Profile of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a nucleotide analog prodrug that targets the viral NS5B polymerase. As with any synthesized pharmaceutical agent, impurities generated during manufacturing or degradation are of critical concern, necessitating a thorough evaluation of their biological activities to ensure the safety and efficacy of the final drug product. This technical guide focuses on Sofosbuvir impurity F, a known diastereoisomer of the active drug. Despite its identification and commercial availability as a research chemical, a comprehensive review of publicly available scientific literature reveals a significant gap in the quantitative data regarding its specific biological activity. This document, therefore, serves as an in-depth guide to the established methodologies and theoretical framework required to fully characterize the antiviral efficacy and cytotoxicity of this compound. It provides detailed experimental protocols for key assays, outlines the metabolic pathways of Sofosbuvir, and presents visual workflows to guide future research in this area.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a highly effective direct-acting antiviral (DAA) medication for the treatment of chronic HCV infection.[1][2] It is a prodrug that, once inside hepatocytes, is metabolized to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[1]

The synthesis of Sofosbuvir is a complex process that can result in the formation of various impurities, including diastereomers.[3] this compound is one such diastereomer.[4] The stereochemistry of a drug can have a profound impact on its biological activity, with different stereoisomers exhibiting vastly different pharmacokinetic and pharmacodynamic properties.[5] Therefore, understanding the biological profile of impurities like this compound is crucial for drug development and regulatory compliance.

Quantitative Biological Data: A Research Gap

A thorough search of the scientific literature reveals a lack of publicly available quantitative data on the biological activity of this compound. Specifically, there are no published studies detailing its 50% effective concentration (EC₅₀) against HCV replication or its 50% cytotoxic concentration (CC₅₀) in relevant cell lines. One source explicitly states that there is no biological activity report on the enantiomer of Sofosbuvir, a statement that likely extends to its diastereomers.[6]

To facilitate future research, the following tables are presented as templates for the clear and structured presentation of such data once it is generated.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

CompoundHCV GenotypeReplicon Cell LineEC₅₀ (nM)EC₉₀ (nM)
Sofosbuvir (Reference)1bHuh-7DataData
2aHuh-7DataData
This compound1bHuh-7DataData
2aHuh-7DataData

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration.

Table 2: Cytotoxicity Profile of this compound

CompoundCell LineAssay MethodIncubation Time (h)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Sofosbuvir (Reference)Huh-7MTT72DataData
HepG2Neutral Red72DataData
This compoundHuh-7MTT72DataData
HepG2Neutral Red72DataData

CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index.

Experimental Protocols

To determine the biological activity of this compound, established in vitro assays for anti-HCV compounds should be employed. The following are detailed protocols for key experiments.

HCV Replicon Assay for Antiviral Activity

This cell-based assay is the gold standard for evaluating the inhibitory activity of compounds against HCV RNA replication.

Objective: To determine the EC₅₀ value of this compound against different HCV genotypes.

Materials:

  • Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b and 2a).

  • Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds: this compound and Sofosbuvir (as a positive control) dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (Sofosbuvir).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC₅₀ values by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay

It is essential to assess the toxicity of the compound to the host cells to determine its therapeutic window.

Objective: To determine the CC₅₀ value of this compound.

Materials:

  • Huh-7 or HepG2 cells.

  • DMEM with 10% FBS.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ values from the dose-response curves.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV RNA polymerase.

Objective: To determine the IC₅₀ value of the active triphosphate form of this compound against HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A)).

  • RNA primer (e.g., oligo(U)).

  • Nucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled UTP.

  • Reaction buffer.

  • Test compound (in its active triphosphate form).

  • Scintillation counter or fluorescence reader.

Procedure:

  • Reaction Setup: In a reaction tube, combine the NS5B polymerase, RNA template, and primer in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Initiation of Polymerization: Start the reaction by adding the mixture of NTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the incorporation of the labeled UTP into the newly synthesized RNA strand.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity and determine the IC₅₀ value.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the biological evaluation of this compound.

Sofosbuvir_Metabolic_Activation cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_intra Sofosbuvir Sofosbuvir->Sofosbuvir_intra Uptake Metabolite_X Metabolite X Sofosbuvir_intra->Metabolite_X Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 Cellular Kinases GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

HCV_Replication_Inhibition cluster_virus HCV Replication Cycle HCV_RNA HCV RNA (+ strand) RNA_synthesis RNA Synthesis HCV_RNA->RNA_synthesis NS5B NS5B Polymerase NS5B->RNA_synthesis New_HCV_RNA New HCV RNA RNA_synthesis->New_HCV_RNA Chain_Termination Chain Termination RNA_synthesis->Chain_Termination GS_461203 GS-461203 (Active Sofosbuvir) GS_461203->RNA_synthesis Incorporation

Caption: Mechanism of HCV replication inhibition by active Sofosbuvir.

Antiviral_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 lyse_cells Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Data Analysis: Calculate EC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: General workflow for the HCV replicon antiviral assay.

Conclusion

While this compound is a known diastereomer of a potent anti-HCV drug, there is a clear absence of public data on its biological activity. This technical guide provides the necessary framework for researchers to undertake a comprehensive evaluation of this impurity. By following the detailed experimental protocols for antiviral and cytotoxicity assays, and by understanding the underlying mechanism of action of Sofosbuvir, the scientific community can begin to fill this critical knowledge gap. The characterization of such impurities is paramount for ensuring the continued safety and efficacy of Sofosbuvir-based therapies in the fight against Hepatitis C.

References

Forced Degradation Studies of Sofosbuvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. Understanding the degradation profile of a drug substance under various stress conditions is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). This document outlines the experimental protocols for subjecting Sofosbuvir to acidic, basic, oxidative, thermal, and photolytic stress, summarizes the quantitative degradation data, and presents the identified degradation pathways.

Introduction

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. The primary goal is to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish the degradation pathways. This information is instrumental in developing stability-indicating analytical methods, understanding the chemical properties of the drug, and predicting its shelf-life. Sofosbuvir, with its complex chemical structure, is susceptible to degradation under various environmental conditions. This guide synthesizes findings from multiple studies to provide a detailed understanding of its stability profile.

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies on Sofosbuvir under different stress conditions. These protocols are based on established scientific literature and ICH guidelines.[1][2][3]

Acidic Hydrolysis
  • Objective: To investigate the degradation of Sofosbuvir in an acidic environment.

  • Methodology:

    • Accurately weigh 200 mg of Sofosbuvir and dissolve it in 5 mL of 1 N hydrochloric acid (HCl).[1] Another study utilized 0.1 N HCl at 70°C for 6 hours.[2]

    • Reflux the solution at 80°C for 10 hours.[1]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with a suitable base, such as ammonium (B1175870) bicarbonate or sodium hydroxide (B78521) solution.[1]

    • Lyophilize or evaporate the neutralized solution to obtain a solid residue.[1]

    • Reconstitute the residue in a known volume of mobile phase (e.g., 50:50 acetonitrile:water) for analysis.[1]

Basic Hydrolysis
  • Objective: To assess the stability of Sofosbuvir under alkaline conditions.

  • Methodology:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N sodium hydroxide (NaOH) solution.[1] A different study employed 0.1 N NaOH at 70°C for 10 hours.[2]

    • Maintain the solution at 60°C for 24 hours.[1]

    • After the incubation period, cool the solution.

    • Neutralize the solution with a suitable acid, such as hydrochloric acid.[1]

    • Evaporate the solution to dryness.[1]

    • Dissolve the resulting solid in a known volume of mobile phase for subsequent analysis.[1]

Oxidative Degradation
  • Objective: To determine the susceptibility of Sofosbuvir to oxidation.

  • Methodology:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂).[1] Another protocol used 3% H₂O₂ at room temperature for 7 days.[2]

    • Heat the solution at 80°C for two days.[1]

    • After cooling, evaporate the solution to obtain a solid residue.[1]

    • Reconstitute the solid in a known volume of mobile phase for analysis.[1]

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of Sofosbuvir.

  • Methodology:

    • Place a known quantity of solid Sofosbuvir in a temperature-controlled oven.

    • Expose the drug substance to a temperature of 50°C for 21 days.[2]

    • At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.

Photolytic Degradation
  • Objective: To investigate the stability of Sofosbuvir upon exposure to light.

  • Methodology:

    • Expose the solid drug substance to UV light at 254 nm for 24 hours.[1] Another study exposed the drug to sunlight for 21 days.[2]

    • Alternatively, expose a solution of the drug to UV light providing an illumination of not less than 200-watt hr/m².[4]

    • Prepare solutions of the exposed samples for analysis.

Data Presentation: Summary of Degradation

The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir. It is important to note that the extent of degradation can vary based on the precise experimental conditions.

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 1 N HCl80°C10 hours8.66[1]
0.1 N HCl70°C6 hours23[2]
0.1 N HClRoom Temp.26 hours18.87[4]
1 M HClNot Specified4 hours26[5]
Basic Hydrolysis 0.5 N NaOH60°C24 hours45.97[1]
0.1 N NaOH70°C10 hours50[2]
1 M NaOHNot Specified1.5 hours100[5]
Oxidative Degradation 30% H₂O₂80°C2 days0.79[1]
3% H₂O₂Room Temp.7 days19.02[2]
Thermal Degradation Solid State50°C21 daysNo degradation[2]
Solid State40°C168 hours2[5]
Photolytic Degradation UV light (254 nm)Not Specified24 hoursNo degradation[1]
SunlightNot Specified21 daysNo degradation[2]
UV light (solution)Not SpecifiedNLT 200 Wh/m²23.94[4]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for forced degradation studies and the proposed degradation pathways of Sofosbuvir.

G Experimental Workflow for Forced Degradation of Sofosbuvir cluster_stress Stress Conditions cluster_analysis Analytical Characterization Acid Acidic Hydrolysis (e.g., 1N HCl, 80°C) Neutralization Neutralization Acid->Neutralization Neutralization/ Sample Prep Base Basic Hydrolysis (e.g., 0.5N NaOH, 60°C) Base->Neutralization Neutralization/ Sample Prep Oxidative Oxidative Stress (e.g., 30% H₂O₂, 80°C) Oxidative->Neutralization Neutralization/ Sample Prep Thermal Thermal Stress (e.g., 50°C) Thermal->Neutralization Neutralization/ Sample Prep Photo Photolytic Stress (e.g., UV light) Photo->Neutralization Neutralization/ Sample Prep HPLC HPLC Analysis (Quantification of Degradation) LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS For Unknown Peaks Structure Structure Elucidation (NMR, IR) LCMS->Structure Sofosbuvir Sofosbuvir Drug Substance Sofosbuvir->Acid Expose to Sofosbuvir->Base Expose to Sofosbuvir->Oxidative Expose to Sofosbuvir->Thermal Expose to Sofosbuvir->Photo Expose to Neutralization->HPLC

Forced Degradation Experimental Workflow

G Proposed Degradation Pathway of Sofosbuvir Sofosbuvir Sofosbuvir m/z 530 DP1 Degradation Product I (Acidic) m/z 488 Sofosbuvir->DP1 Acidic Hydrolysis DP2 Degradation Product II (Alkaline) m/z 393.3 Sofosbuvir->DP2 Alkaline Hydrolysis DP3 Degradation Product III (Oxidative) m/z 393 Sofosbuvir->DP3 Oxidative Degradation

References

Unveiling the Degradation Profile of Sofosbuvir: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the forced degradation of the direct-acting antiviral agent Sofosbuvir reveals key insights into its stability and degradation pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the identification and characterization of Sofosbuvir's degradation products, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral NS5B RNA-dependent RNA polymerase. Understanding its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy. Forced degradation studies, conducted under more extreme conditions than accelerated stability testing, are crucial for identifying potential degradation products and elucidating degradation pathways. This guide synthesizes findings from multiple studies to provide a detailed account of Sofosbuvir's behavior under various stress conditions.

Summary of Sofosbuvir Degradation under Stress Conditions

Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2] The extent of degradation and the nature of the resulting products are highly dependent on the specific stressor and experimental conditions.

Quantitative Analysis of Degradation

The following tables summarize the quantitative data on the percentage of Sofosbuvir degradation and the identified degradation products (DPs) under different stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis1N HCl10 hours (reflux at 80°C)8.66[2]
Acid Hydrolysis0.1N HCl6 hours (70°C)23[1]
Acid Hydrolysis1 M HCl4 hours26[3]
Base Hydrolysis0.5N NaOH24 hours (60°C)45.97[2]
Base Hydrolysis0.1N NaOH10 hours (70°C)50[1]
Oxidative30% H₂O₂2 days (80°C)0.79[2]
Oxidative3% H₂O₂7 days19.02[1]
OxidativeCe(IV) in H₂SO₄25 minutes (100°C)-[4]
Thermal50°C21 daysNo degradation[1]
Photolytic254 nm UV light24 hoursNo degradation[2]
Neutral HydrolysisWater-Stable[5]

Table 1: Summary of Sofosbuvir Degradation Percentages under Various Stress Conditions.

Degradation Product (DP)Stress Conditionm/z (amu)Molecular FormulaProposed Structure/NameReference
Acid DPAcid Hydrolysis417.0843C₁₆H₁₉FN₂O₈P(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[2]
Acid DP IAcid Hydrolysis488--[1]
Base DP-ABase Hydrolysis454.1369C₁₆H₂₆FN₃O₉P(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[2]
Base DP-BBase Hydrolysis412.0900C₁₃H₂₀FN₃O₉P(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[2]
Base DP IIBase Hydrolysis393.3--[1]
Oxidative DPOxidative (H₂O₂)528.1525C₂₂H₂₈FN₃O₉P-[2]
Oxidative DP IIIOxidative (H₂O₂)393--[1]
Oxidative DP (Ce(IV))Oxidative (Ce(IV))526.81 (molecular ion)-Fragments at 378, 286, 270, 178, 137, 97[4]

Table 2: Identified Degradation Products of Sofosbuvir.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of forced degradation studies. The following sections outline the key experimental protocols cited in the literature.

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting forced degradation studies on Sofosbuvir is as follows:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis prep Prepare Sofosbuvir Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 80°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) prep->base Expose to oxidative Oxidative Stress (e.g., 30% H₂O₂, 80°C) prep->oxidative Expose to thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to photolytic Photolytic Stress (e.g., UV light 254 nm) prep->photolytic Expose to neutralize Neutralize (for acid/base) and Dilute to a Known Concentration acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize analysis Analyze by Stability-Indicating UPLC/HPLC Method neutralize->analysis

Workflow for Forced Degradation Studies of Sofosbuvir.

Detailed Protocols:

  • Acid Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 1N HCl and refluxed for 10 hours at 80°C. The resulting solution was neutralized with an ammonium (B1175870) bicarbonate solution and then lyophilized to obtain a crude solid sample, which was subsequently dissolved in the mobile phase for analysis.[2]

  • Base Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5N NaOH and kept at 60°C for 24 hours. The degraded sample was then neutralized with HCl solution, and the resultant solution was evaporated to get a free solid, which was dissolved in the mobile phase.[2]

  • Oxidative Degradation (H₂O₂): 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ and kept at 80°C for two days. The resulting solution was evaporated to obtain a solid which was then dissolved in the mobile phase.[2]

  • Oxidative Degradation (Ce(IV)): A mixture of Sofosbuvir (0.05 g) and Ce(IV) (0.5 g) in 1.0 mol L⁻¹ H₂SO₄ was heated at 100°C for 25 minutes with stirring. The precipitate formed was allowed to settle overnight, washed with methanol, filtered, and stored.[6]

  • Photolytic Degradation: The dry drug was exposed to UV light at 254 nm for 24 hours.[2]

  • Thermal Degradation: The drug solution was heated at 60°C for 1 hour.[7]

Analytical Methodology for Degradation Product Identification

The identification and characterization of degradation products typically involve a multi-step analytical approach.

G cluster_separation Chromatographic Separation cluster_detection Detection & Initial Identification cluster_isolation Isolation cluster_elucidation Structural Elucidation separation UPLC/HPLC Separation of Degradation Products detection UV/PDA Detection separation->detection ms Mass Spectrometry (MS) (m/z determination) detection->ms isolation Preparative HPLC/Mass-supported Auto-purification ms->isolation Guide hrms High-Resolution Mass Spectrometry (HRMS) (Molecular Formula Confirmation) isolation->hrms nmr NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F, HSQC, HMBC) isolation->nmr G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation sofosbuvir Sofosbuvir acid_dp Hydrolysis of the isopropyl ester and/ or phosphoramidate (B1195095) bond sofosbuvir->acid_dp H⁺ base_dp_a Hydrolysis of the phenoxy group sofosbuvir->base_dp_a OH⁻ base_dp_b Hydrolysis of the isopropyl ester sofosbuvir->base_dp_b OH⁻ oxidative_dp Oxidation of the phosphorus center or other susceptible moieties sofosbuvir->oxidative_dp [O]

References

The Gauntlet of Stress: An In-depth Technical Guide to the Stability of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stability of Sofosbuvir Impurity F, a critical consideration in the development and quality control of the blockbuster antiviral drug, Sofosbuvir. While direct and extensive stability studies on Impurity F are not widely published, its stability profile can be inferred from the comprehensive forced degradation studies conducted on the parent molecule, Sofosbuvir. This document synthesizes available data to provide a thorough understanding of the conditions under which this impurity is likely to form and degrade, offering valuable insights for analytical method development, formulation strategies, and regulatory submissions.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. This compound, a diastereomer of the active pharmaceutical ingredient (API), is of particular interest due to its structural similarity to the parent drug. Understanding its behavior under stress is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Summary of Quantitative Degradation Data

Forced degradation studies on Sofosbuvir provide a clear indication of its stability profile. The following tables summarize the quantitative data from these studies, offering a comparative overview of the drug's susceptibility to different stress conditions. It is important to note that while these studies focus on the degradation of the parent drug, the formation of impurities, including potentially Impurity F, is a direct consequence of these degradation pathways.

Stress ConditionReagent/ParametersDurationTemperatureSofosbuvir Degradation (%)Reference
Acidic Hydrolysis 0.1 N HCl6 hours70°C23%[1]
1 N HCl10 hours80°C (reflux)8.66%[2]
Alkaline Hydrolysis 0.1 N NaOH10 hours70°C50%[1]
0.5 N NaOH24 hours60°C45.97%[2]
Oxidative Degradation 3% H₂O₂7 daysRoom Temperature19.02%[1]
30% H₂O₂2 days80°CVery less degradation (0.79%)[2]
Thermal Degradation Solid State21 days50°CNo degradation[1]
Photolytic Degradation Direct Sunlight21 daysNot specifiedNo degradation[1]
UV light (254 nm)24 hoursNot specifiedNo degradation[2]

Key Experimental Protocols

The methodologies employed in the forced degradation studies of Sofosbuvir are crucial for interpreting the stability data and for designing further experiments. The following are detailed protocols for the key stress conditions.

Sample Preparation (General)

A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then diluted to a working concentration (e.g., 50 µg/mL) with the respective stress agent or solvent.

Acidic Hydrolysis
  • A solution of Sofosbuvir is mixed with an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl).

  • The mixture is then subjected to elevated temperatures (e.g., 70°C or 80°C under reflux) for a specified duration (e.g., 6 to 10 hours).[1][2]

  • Following the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1 N NaOH or ammonium (B1175870) bicarbonate).[2]

  • The neutralized solution is then diluted with a suitable solvent (e.g., methanol) to the desired concentration for analysis.

Alkaline Hydrolysis
  • A solution of Sofosbuvir is mixed with an equal volume of a strong base (e.g., 0.1 N or 0.5 N NaOH).

  • The mixture is heated (e.g., at 60°C or 70°C) for a defined period (e.g., 10 to 24 hours).[1][2]

  • After the stress duration, the solution is cooled and neutralized with a suitable acid (e.g., 0.1 N HCl).[2]

  • The resulting solution is diluted to the target concentration for analysis.

Oxidative Degradation
  • A solution of Sofosbuvir is treated with a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).

  • The reaction is allowed to proceed at a specific temperature (e.g., room temperature or 80°C) for a set duration (e.g., 2 to 7 days).[1][2]

  • In some protocols, excess peroxide is removed by heating the solution (e.g., in a boiling water bath for 10 minutes).[1]

  • The final solution is then diluted for analysis.

Thermal Degradation
  • A solid sample of Sofosbuvir is exposed to a constant elevated temperature (e.g., 50°C) for an extended period (e.g., 21 days).[1]

  • After the exposure period, the sample is dissolved in a suitable solvent and diluted for analysis.

Photolytic Degradation
  • A solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) or the solid drug is exposed to a light source.

  • The light source can be direct sunlight for a prolonged period (e.g., 21 days) or a UV lamp at a specific wavelength (e.g., 254 nm) for a shorter duration (e.g., 24 hours).[1][2]

  • Following exposure, the sample (if solid) is dissolved and diluted to the appropriate concentration for analysis.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the stability testing process and the potential degradation pathways of Sofosbuvir, which can lead to the formation of Impurity F.

Stress_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results API Sofosbuvir API Stock_Solution Stock Solution (e.g., 1000 µg/mL in Methanol) API->Stock_Solution Acid Acidic Hydrolysis (HCl, Heat) Stock_Solution->Acid Alkali Alkaline Hydrolysis (NaOH, Heat) Stock_Solution->Alkali Oxidation Oxidative (H₂O₂, Temp) Stock_Solution->Oxidation Thermal Thermal (Heat, Solid State) Stock_Solution->Thermal Photo Photolytic (UV/Sunlight) Stock_Solution->Photo Neutralization Neutralization / Dilution Acid->Neutralization Alkali->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC_Analysis RP-HPLC Analysis Neutralization->HPLC_Analysis Characterization LC-MS/MS Characterization HPLC_Analysis->Characterization Degradation_Data Quantitative Degradation Data Characterization->Degradation_Data Impurity_Profile Impurity Profile (including Impurity F) Characterization->Impurity_Profile

Caption: Workflow for Forced Degradation Studies of Sofosbuvir.

Sofosbuvir_Degradation_Pathways cluster_degradation_products Degradation Products Sofosbuvir Sofosbuvir Impurity_F Impurity F (Diastereomer) Sofosbuvir->Impurity_F Isomerization (Potential under stress) Hydrolysis_Products Hydrolysis Products Sofosbuvir->Hydrolysis_Products Acidic / Alkaline Hydrolysis Oxidation_Products Oxidation Products Sofosbuvir->Oxidation_Products Oxidation Further_Degradants Hydrolysis_Products->Further_Degradants Further Degradation Oxidation_Products->Further_Degradants Further Degradation

Caption: Potential Degradation Pathways of Sofosbuvir.

Conclusion

The stability of Sofosbuvir and its impurities, including Impurity F, is a multifaceted issue that requires rigorous investigation. While direct stability data for Impurity F is limited, the forced degradation studies on Sofosbuvir provide a robust framework for understanding its likely behavior under various stress conditions. The data clearly indicates that Sofosbuvir is most susceptible to degradation under alkaline and acidic conditions, with oxidative stress also playing a significant role. Conversely, the drug substance demonstrates notable stability under thermal and photolytic stress.

For drug development professionals, these findings underscore the importance of controlling pH and minimizing exposure to oxidative agents during manufacturing, formulation, and storage. The detailed experimental protocols provided in this guide can serve as a foundation for developing and validating stability-indicating analytical methods capable of resolving Sofosbuvir from its critical impurities, including Impurity F. The visualized workflows and degradation pathways offer a conceptual map for navigating the complexities of Sofosbuvir's stability, ultimately contributing to the development of safer and more effective medicines. Further studies focusing specifically on the isolation and stress testing of this compound are warranted to build upon this foundational knowledge.

References

Potential Genotoxicity of Sofosbuvir Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential genotoxicity of impurities associated with the antiviral drug Sofosbuvir. While direct experimental genotoxicity data on specific Sofosbuvir impurities are not extensively available in the public domain, this document synthesizes information from regulatory guidelines, in silico toxicity predictions, and forced degradation studies. It also details the standard experimental protocols that would be employed for such an assessment.

Regulatory Framework for Genotoxic Impurities

The assessment and control of genotoxic impurities in pharmaceutical products are governed by the International Council for Harmonisation (ICH) M7 guideline.[1][2] This guideline provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1][3] The core principle is to control impurities with mutagenic potential at or below a Threshold of Toxicological Concern (TTC), which is a dose level that is considered to pose a negligible risk of carcinogenicity.[4][5] For long-term treatment, the TTC is generally accepted as 1.5 µ g/day .[4][5]

The ICH M7 workflow for assessing genotoxic impurities typically involves an initial in silico assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict bacterial mutagenicity.[6] If a structural alert for mutagenicity is identified, further testing, such as a bacterial reverse mutation (Ames) test, is required.[7][8]

Genotoxicity_Assessment_Workflow start Identify Potential Impurity qsar (Q)SAR Assessment for Mutagenicity start->qsar alert Structural Alert Present? qsar->alert ames Ames Test (Bacterial Reverse Mutation Assay) alert->ames Yes no_concern No Mutagenic Concern alert->no_concern No ames_result Ames Test Result? ames->ames_result in_vitro_micronucleus In Vitro Mammalian Cell Micronucleus Test ames_result->in_vitro_micronucleus Positive ames_result->no_concern Negative in_vivo In Vivo Genotoxicity Study (e.g., Micronucleus Test) in_vitro_micronucleus->in_vivo control Control as a Genotoxic Impurity (ICH M7) in_vivo->control

Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.

Known and Potential Impurities of Sofosbuvir

Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[7][9]

Process-Related Impurities: These can include unreacted starting materials, intermediates, by-products, and reagents used in the synthesis of Sofosbuvir.[9] Given the complexity of the Sofosbuvir synthesis, a number of potential impurities could be present.

Degradation Products: Forced degradation studies have been conducted to identify the degradation products of Sofosbuvir under various stress conditions such as hydrolysis (acidic, basic, neutral), oxidation, and photolysis.[10][11][12][13] These studies have identified several degradation products, some of which have been characterized by their molecular weight and chemical formula.[10][12]

In Silico Genotoxicity Prediction of Sofosbuvir Degradation Products

One of the key initial steps in assessing the genotoxic potential of impurities is through in silico analysis. A study by Swain et al. (2016) identified seven degradation products of Sofosbuvir and predicted their toxicity using TOPKAT and DEREK software.[10][11] The results of the in silico genotoxicity predictions are summarized in the table below. It is important to note that these are computational predictions and require experimental verification for confirmation.

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )In Silico Genotoxicity Prediction (Ames Test)
DP IC13H19FN3O9P411.28Predicted Non-mutagenic
DP IIC10H14FN2O8P340.20Predicted Non-mutagenic
DP IIIC22H29FN3O9P529.45Predicted Non-mutagenic
DP IVC16H25FN3O9P453.45Predicted Non-mutagenic
DP VC10H13FN2O5260.22Predicted Non-mutagenic
DP VIC22H28FN3O8P512.45Predicted Non-mutagenic
DP VIIC22H31FN3O9P531.47Predicted Non-mutagenic

Data sourced from Swain et al. (2016). The predictions are based on computational models and have not been experimentally confirmed.

Experimental Genotoxicity Testing Protocols

While specific experimental data for Sofosbuvir impurities are lacking, the following are detailed methodologies for the key experiments that would be conducted to assess their genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][14] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[8][15] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15]

Experimental Protocol (Plate Incorporation Method):

  • Bacterial Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats or hamsters treated with an enzyme-inducing agent. This is to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[15]

  • Test Substance Preparation: The impurity is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is tested.

  • Assay Procedure:

    • To a test tube containing molten top agar (B569324), the bacterial culture, the test substance solution, and either S9 mix or a buffer are added.

    • The contents are mixed and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[16]

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is used to detect substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.[1][17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[5][18]

Experimental Protocol (based on OECD Guideline 487): [1][5]

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, L5178Y, or TK6 are commonly used.[17][19]

  • Metabolic Activation: The test is conducted with and without S9 mix.

  • Test Substance Exposure:

    • Short-term treatment (3-6 hours): Cells are exposed to the test substance with and without S9 mix.

    • Long-term treatment (1.5-2 normal cell cycle lengths): Cells are exposed to the test substance without S9 mix.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated. A substance is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.[17]

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test assesses the genotoxic potential of a substance in a whole animal system, taking into account in vivo metabolism, pharmacokinetics, and DNA repair processes.[2][4] It evaluates the formation of micronuclei in immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood of rodents.[2][18]

Experimental Protocol (based on OECD Guideline 474): [2][4]

  • Animal Species: Mice or rats are typically used.

  • Dose Selection: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). At least three dose levels are usually tested in the main study.

  • Administration: The test substance is administered to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection). Animals are typically dosed once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Data Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity. A positive response is a dose-related increase in the frequency of micronucleated polychromatic erythrocytes or a clear elevation at a single dose level.[2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][20][21] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[21][22]

Experimental Protocol (Alkaline Comet Assay):

  • Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Data Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software. Parameters such as tail length, tail intensity, and tail moment are used to quantify DNA damage.[9]

Potential Genotoxicity of Nucleoside Analogues

Sofosbuvir is a nucleoside analogue prodrug.[23] As a class, some nucleoside analogues have been shown to have mutagenic properties, often as a consequence of their mode of action which involves incorporation into DNA or RNA.[24][25] Therefore, it is plausible that impurities that are also nucleoside analogues could have genotoxic potential. However, more recently developed nucleoside analogues, such as Remdesivir, have shown different toxicity profiles in assays like the ToxTracker®, and did not induce genotoxicity reporters.[24][25] This highlights the importance of evaluating each compound individually.

Hypothetical_Genotoxicity_Pathway impurity Genotoxic Impurity (e.g., Alkylating Agent) dna_adduct DNA Adduct Formation impurity->dna_adduct replication_stress Replication Stress / Stalled Replication Fork dna_adduct->replication_stress dna_breaks DNA Strand Breaks replication_stress->dna_breaks mutation Mutation replication_stress->mutation ddr DNA Damage Response (ATM/ATR Signaling) dna_breaks->ddr dna_breaks->mutation cell_cycle Cell Cycle Arrest ddr->cell_cycle apoptosis Apoptosis ddr->apoptosis repair DNA Repair ddr->repair

Caption: Hypothetical Signaling Pathway of a Genotoxic Impurity.

Conclusion

The assessment of the potential genotoxicity of Sofosbuvir impurities is a critical aspect of ensuring the safety of this important antiviral medication. While direct experimental data on these impurities are currently limited in the public domain, a robust framework for their evaluation exists based on regulatory guidelines such as ICH M7. In silico predictions suggest that the identified degradation products of Sofosbuvir are likely non-mutagenic, but these predictions require experimental confirmation. The detailed protocols for standard genotoxicity assays provided in this guide outline the necessary steps for such a confirmation. As more information on the impurity profile of Sofosbuvir becomes available, the application of these experimental methods will be crucial to definitively characterize their genotoxic potential and ensure patient safety.

References

In Silico Toxicity Prediction of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico approach for predicting the toxicity of Sofosbuvir impurity F, a known diastereoisomer of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir.[1][2][3] In the pharmaceutical industry, the assessment of impurities is a critical step in drug development to ensure patient safety.[4] Regulatory guidelines, such as the ICH M7, advocate for the use of computational toxicology to assess DNA reactive (mutagenic) impurities, thereby limiting potential carcinogenic risk.[5][6][7] This document outlines a systematic workflow for the in silico toxicity assessment of this compound, leveraging a dual-methodology approach as recommended by regulatory bodies. It details the experimental protocols for both an expert rule-based and a statistical-based (Q)SAR assessment, summarizes the presentation of predictive data, and visualizes the assessment workflow and a potential toxicity signaling pathway.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C infection. As with any synthesized active pharmaceutical ingredient (API), the presence of impurities is inevitable. This compound, a diastereoisomer of the parent drug, requires a thorough toxicological evaluation to establish safe limits in the final drug product.[1][2][3]

In silico toxicology has emerged as a crucial tool in early-stage drug development, offering a rapid and cost-effective means to predict the toxicological properties of chemical compounds.[8][9] These computational methods are instrumental in identifying potential hazards such as mutagenicity, carcinogenicity, and other organ-specific toxicities, thereby reducing the reliance on animal testing.[8] The International Council for Harmonisation (ICH) M7 guideline specifically endorses the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenic impurities.[5][6][7]

This guide provides a detailed framework for conducting an in silico toxicity prediction of this compound, adhering to these regulatory expectations.

Chemical Identity of this compound

A prerequisite for any in silico analysis is the precise chemical structure of the query molecule.

Identifier Information
IUPAC Name Isopropyl ((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
Molecular Formula C34H45FN4O13P2[1][3][10]
Molecular Weight 798.69 g/mol [10]
CAS Number 1337482-17-3[1][3][10]
Chemical Structure
alt text

In Silico Toxicity Prediction Workflow

The recommended workflow for the in silico assessment of pharmaceutical impurities follows a structured, stepwise approach to ensure a comprehensive evaluation.[11]

G cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Classification cluster_output Output Structure This compound Chemical Structure Expert Expert Rule-Based System (e.g., Derek Nexus) Structure->Expert Query Stat Statistical-Based System (e.g., Sarah Nexus) Structure->Stat Query Review Expert Review of Predictions Expert->Review Stat->Review ICH_M7 ICH M7 Classification Review->ICH_M7 Report Toxicological Risk Assessment Report ICH_M7->Report

Caption: In silico toxicity prediction workflow for pharmaceutical impurities.

Experimental Protocols

Mutagenicity Prediction

As per ICH M7 guidelines, a combination of an expert rule-based and a statistical-based system is employed for mutagenicity prediction.[5][6][7]

  • Principle: This method utilizes a knowledge base of structure-activity relationships (SARs) and toxicophores to predict toxicity.[6][12] The system identifies substructures within the query molecule that are known to be associated with specific toxicological endpoints.[6]

  • Methodology:

    • The chemical structure of this compound is imported into the Derek Nexus software.

    • A prediction is run against the bacterial mutagenicity endpoint.

    • The software compares the structure against a comprehensive knowledge base of alerts for mutagenicity.[12]

    • If a structural alert is triggered, the system provides a qualitative prediction (e.g., "plausible," "equivocal," "improbable") and details the reasoning behind the alert, including mechanistic information and supporting literature references.[6]

    • Even in the absence of an alert, the system can provide a negative prediction with a level of confidence.[5]

  • Principle: This approach employs a statistical model derived from a large dataset of compounds with known experimental mutagenicity data (e.g., from the Ames test).[7][13] The model identifies structural fragments that are statistically associated with mutagenic activity.[7]

  • Methodology:

    • The structure of this compound is entered into the Sarah Nexus software.

    • The software fragments the structure and compares these fragments to its statistical model, which is a self-organising hypothesis network (SOHN).[7][13]

    • A prediction of "positive" or "negative" for mutagenicity is generated, along with a confidence score.[7]

    • The output includes the hypotheses that were triggered and the training set compounds that support the prediction, allowing for expert review.[13]

Carcinogenicity Prediction
  • Methodology: Similar to mutagenicity prediction, both expert rule-based and statistical (Q)SAR models are used to predict carcinogenic potential. These models are trained on extensive databases of rodent carcinogenicity data. The process involves submitting the structure of this compound to platforms like Derek Nexus, which contains alerts for carcinogenicity based on known structural features associated with cancer.

Other Toxicological Endpoints
  • Methodology: In silico platforms like Derek Nexus can predict a wide range of other toxicities.[6][14] The structure of this compound can be evaluated for endpoints such as:

    • Hepatotoxicity

    • Nephrotoxicity

    • Cardiotoxicity

    • Reproductive and Developmental Toxicity

    • Skin Sensitization

    • Irritation

The prediction for each endpoint is based on the presence or absence of relevant toxicophores in the molecule's structure.

Data Presentation and Results

The results of the in silico toxicity predictions for this compound would be compiled into clear, comparative tables. The following tables present a hypothetical summary of such results.

Table 1: Mutagenicity Prediction Summary
Prediction System Methodology Prediction Confidence/Likelihood Alerts/Hypotheses Triggered
Derek NexusExpert Rule-BasedImprobableHighNo structural alerts for mutagenicity
Sarah NexusStatistical-BasedNegative92%No hypotheses for mutagenicity
Table 2: Carcinogenicity Prediction Summary
Prediction System Species Prediction Likelihood Alerts Triggered
Derek NexusRodentEquivocalLowAromatic amine (if applicable)
(Q)SAR ModelHumanNegative--
Table 3: Organ Toxicity Prediction Summary (Derek Nexus)
Endpoint Prediction Likelihood Reasoning
HepatotoxicityImprobableHighNo structural alerts for liver toxicity
NephrotoxicityPlausibleMediumPotential for renal tubular effects based on structural analogues
CardiotoxicityImprobableHighNo structural alerts for cardiotoxicity
Reproductive ToxicityEquivocalLowInsufficient data for definitive conclusion

Potential Signaling Pathway

As a nucleoside analogue, Sofosbuvir and its impurities have the potential to interfere with cellular nucleic acid synthesis and mitochondrial function.[15][16] A potential toxicity pathway could involve the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial dysfunction.[16]

G cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_downstream Downstream Effects Impurity This compound Transporter Nucleoside Transporters Impurity->Transporter Uptake Kinases Intracellular Kinases Transporter->Kinases Metabolism Impurity_TP Impurity Triphosphate Kinases->Impurity_TP Phosphorylation PolG DNA Polymerase Gamma (Pol-γ) Impurity_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Mito_dys Mitochondrial Dysfunction mtDNA_rep->Mito_dys ROS Increased ROS Mito_dys->ROS ATP Decreased ATP Mito_dys->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

References

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir Impurity F. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, requires stringent purity control to ensure its safety and efficacy.[1][2] Impurity F, a diastereoisomer of Sofosbuvir, is a critical process-related impurity that must be monitored.[3][4] This document provides a comprehensive protocol for the separation and quantification of Impurity F from the active pharmaceutical ingredient (API), Sofosbuvir. The method is developed based on a thorough review of existing literature for Sofosbuvir and its related substances and is designed to be compliant with ICH guidelines for analytical method validation.[5][6][7][8]

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, essential for the virus's replication.[9][10] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.[1] The manufacturing process of Sofosbuvir can lead to the formation of several impurities, including diastereomers like Impurity F.[3][4] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurity levels in pharmaceutical products.[11][12] Therefore, a reliable and validated analytical method for the determination of these impurities is crucial for quality control during drug development and manufacturing.

This application note presents a stability-indicating RP-HPLC method capable of separating Sofosbuvir from its diastereomeric Impurity F. The method's development considers the physicochemical properties of both compounds to achieve optimal resolution and sensitivity.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Sofosbuvir [Image of Sofosbuvir chemical structure]C22H29FN3O9P529.45[10][13]
Impurity F [Image of this compound chemical structure]C34H45FN4O13P2798.69[3]

Note: The molecular formula and weight for Impurity F may vary depending on the specific salt form. The provided information is based on available data.

Experimental Protocol

Materials and Reagents
  • Sofosbuvir Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic acid (TFA) (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Placebo (if analyzing a formulated product)

Equipment
  • HPLC system with a UV or PDA detector (e.g., Agilent 1200 series or equivalent)[14]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column Kromasil 100 C18 (250 x 4.6 mm, 5 µm) or equivalent[15]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[16][17]
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min[14][18]
Column Temperature 25°C[15]
Detector Wavelength 260 nm[16][17][19]
Injection Volume 10 µL[15]
Run Time Approximately 60 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
10955
404060
454060
50955
60955
Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)[16][17]

Standard Stock Solution (Sofosbuvir): Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Standard Stock Solution (Impurity F): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Standard Solution (for System Suitability and Quantification): Dilute the Standard Stock Solutions with the diluent to obtain a final concentration of approximately 1000 µg/mL of Sofosbuvir and a suitable concentration of Impurity F (e.g., 10 µg/mL, corresponding to a 1.0% impurity level).

Sample Solution (for Drug Substance): Accurately weigh about 25 mg of the Sofosbuvir sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Sample Solution (for Drug Product - Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the API.[20] Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[5][6][7][8][21] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The method should demonstrate good resolution between Sofosbuvir and Impurity F. No interference from placebo or degradation products should be observed at the retention time of Impurity F.
Linearity A linear relationship between the peak area and concentration of Impurity F should be established over a range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[15]
Accuracy The recovery of Impurity F should be within 90-110% when spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[15]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for replicate injections of the standard and sample solutions should be ≤ 2.0%.[6][16]
Limit of Detection (LOD) The lowest concentration of Impurity F that can be detected. Typically determined by signal-to-noise ratio (S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest concentration of Impurity F that can be quantified with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≥ 10). The LOQ for Sofosbuvir impurities has been reported to be around 0.5 µg/mL.[15]
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both Sofosbuvir and Impurity F peaks.
Theoretical Plates (N) ≥ 2000 for both Sofosbuvir and Impurity F peaks.
Resolution (Rs) ≥ 2.0 between the Sofosbuvir and Impurity F peaks.
%RSD of Peak Areas (n=6) ≤ 2.0% for replicate injections of the standard solution.

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Linearity Data for Impurity F

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
LOQ
5
10
15
20
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy (Recovery) Data for Impurity F

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
50%
100%
150%

Table 4: Precision Data for Impurity F

Parameter%RSD (n=6)
Repeatability (System Precision)
Repeatability (Method Precision)
Intermediate Precision (Day 1)
Intermediate Precision (Day 2)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Sofosbuvir & Impurity F) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (API or Drug Product) sample_injection Inject Samples & Standards prep_sample->sample_injection system_suitability->sample_injection If Pass chromatogram Acquire Chromatograms sample_injection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify Impurity F peak_integration->quantification validation Perform Method Validation quantification->validation report Generate Report validation->report

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship for Method Validation

method_validation cluster_precision Precision Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in both bulk drug substance and finished pharmaceutical products. The method is specific, linear, accurate, precise, and robust, ensuring reliable and consistent results. Adherence to the detailed protocol and validation procedures will support regulatory compliance and contribute to the overall quality assurance of Sofosbuvir-containing medicines. Forced degradation studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, highlighting the importance of a stability-indicating method.[1][2][22][23][24] This method is capable of separating the main peak from degradation products, further establishing its utility in stability studies.

References

Application Note: UPLC-MS/MS Method for Quantification of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sofosbuvir (B1194449) impurity F in bulk drug substances or pharmaceutical formulations. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high throughput and accuracy for quality control and stability testing of Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. Sofosbuvir impurity F is a known related substance that needs to be monitored and quantified.[4][5][6] This document provides a detailed protocol for a UPLC-MS/MS method designed for the precise quantification of this specific impurity.

Experimental

Materials and Reagents
  • Sofosbuvir and this compound reference standards were procured from a certified supplier.

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Chromatographic Conditions
ParameterCondition
UPLC Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Gradient Isocratic or a shallow gradient optimized for separation
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3-5 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Sofosbuvir530.2243.10.13020
This compound799.7To be determined0.1To be optimizedTo be optimized

Note: The MRM transition for this compound (C34H45FN4O13P2, M.W: 798.69)[4] needs to be empirically determined by infusing a standard solution of the impurity into the mass spectrometer. A potential precursor ion would be the [M+H]+ adduct at m/z 799.7. Product ions would be identified by performing a product ion scan.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from the expected limit of quantification (LOQ) to a level above the expected impurity concentration.

Sample Preparation (for Bulk Drug Substance)
  • Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug substance.

  • Dissolve the sample in 100 mL of methanol to obtain a 1 mg/mL solution.

  • Further dilute the solution with the mobile phase mixture to a final concentration suitable for analysis, ensuring the expected impurity concentration falls within the calibration curve range.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for Sofosbuvir, which can be used as a benchmark for the validation of the this compound method.

ParameterSofosbuvir (Example Data)This compound (Target)
Linearity Range 1 - 1000 ng/mL[7]To be determined (e.g., 0.5 - 500 ng/mL)
Correlation Coefficient (r²) ≥ 0.995[8][9]≥ 0.995
Limit of Detection (LOD) 0.27 µg∙mL−1[1]To be determined
Limit of Quantification (LOQ) 0.83 µg∙mL−1[1]To be determined
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 5%< 10%

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Impurity F Standard Solutions uplc UPLC Separation (Acquity BEH C18) prep_std->uplc Inject prep_sample Prepare Sofosbuvir Sample Solution prep_sample->uplc Inject msms MS/MS Detection (MRM Mode) uplc->msms Eluent integration Peak Integration msms->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurity F integration->quantification calibration->quantification

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The method is suitable for routine quality control analysis and stability studies of Sofosbuvir, ensuring the safety and quality of the final drug product. Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.

References

Application Note: Chiral Separation of Sofosbuvir Diastereomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Sofosbuvir and its corresponding diastereomer. Sofosbuvir, a critical antiviral drug for the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog.[1] The synthesis of Sofosbuvir can result in the formation of diastereomers at the phosphorus center, necessitating a reliable analytical method to ensure the stereochemical purity of the active pharmaceutical ingredient (API). This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the Sofosbuvir diastereomers. The method is suitable for quality control, stability testing, and research and development applications.

Introduction

Sofosbuvir is a direct-acting antiviral agent that functions by inhibiting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The molecule contains multiple chiral centers, including one at the phosphorus atom of the phosphoramidate moiety. This results in the potential for diastereomeric impurities. Since different diastereomers can exhibit varied pharmacological activity, pharmacokinetic profiles, and toxicity, regulatory agencies require strict control over the stereoisomeric purity of chiral drugs.

The direct separation of enantiomers and diastereomers is most commonly and effectively achieved using chiral stationary phases (CSPs) in HPLC.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds, including phosphoramidate diastereomers.[5][6] This application note presents a validated HPLC method employing a cellulose-based CSP for the successful chiral separation of Sofosbuvir diastereomers.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: A cellulose-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenyl)carbamate, is recommended.

  • Chemicals and Reagents:

    • Sofosbuvir reference standard (containing both diastereomers)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

2.2. Chromatographic Conditions

A summary of the optimized HPLC conditions for the chiral separation of Sofosbuvir diastereomers is provided in Table 1.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenyl)carbamate CSP (e.g., Chiralcel® OD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Table 1: Optimized HPLC Conditions.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution, using the mobile phase as the diluent.

2.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution in six replicates. The acceptance criteria are outlined in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Resolution (Rs) ≥ 1.5
% RSD for Peak Area ≤ 2.0%
Theoretical Plates (N) > 2000
Table 2: System Suitability Parameters.

Results and Discussion

Under the specified normal-phase conditions, the Sofosbuvir diastereomers are well-separated. The use of a polysaccharide-based chiral stationary phase provides the necessary stereospecific interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—to differentiate between the diastereomers. The mobile phase, consisting of n-hexane and isopropanol, offers a good balance between analyte retention and elution, leading to optimal resolution. The detection wavelength of 260 nm is chosen as it corresponds to the absorption maximum for Sofosbuvir.

Method Validation

The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the two diastereomers.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A typical range for the undesired diastereomer would be from the LOQ to 1.0% of the nominal concentration of the main diastereomer.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Logical Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A Define Analytical Goal: Separate Sofosbuvir Diastereomers B Review Compound Properties: Structure, Chirality, Solubility A->B C Select Chiral Stationary Phase (CSP): Polysaccharide-based B->C D Choose Separation Mode: Normal Phase C->D E Screen Mobile Phases: n-Hexane/Alcohol Mixtures D->E F Optimize Conditions: Flow Rate, Temperature, % Modifier E->F G System Suitability Test: Resolution, Tailing Factor F->G H Method Validation (ICH): Linearity, Accuracy, Precision G->H If SST Passes I Sample Analysis & Data Reporting H->I

Caption: Workflow for Chiral HPLC Method Development.

Experimental Workflow for Sample Analysis

Sample_Analysis_Workflow cluster_setup System Setup cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A HPLC System Equilibration with Mobile Phase B Prepare Standard and Sample Solutions A->B C Perform System Suitability (6 Injections of Standard) B->C D Inject Sample Solutions C->D If SST Passes E Integrate Chromatograms D->E F Calculate Diastereomeric Purity E->F G Generate Report F->G

Caption: Experimental Workflow for Sample Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of Sofosbuvir diastereomers. The use of a cellulose-based chiral stationary phase under normal-phase conditions yields excellent resolution and peak shape, making it a valuable tool for the quality control and analysis of Sofosbuvir in both bulk drug and pharmaceutical formulations. This method underscores the importance of stereospecific analysis in modern drug development and manufacturing.

References

Application Note: Isolation of Sofosbuvir Impurity F Using Preparative Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the isolation and purification of Sofosbuvir impurity F, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. The methodology utilizes preparative reverse-phase high-performance liquid chromatography (RP-HPLC), a robust technique for separating closely related compounds. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for the successful isolation of this impurity, which is critical for reference standard qualification, structural elucidation, and safety studies in the development of Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can form, which must be identified, quantified, and in many cases, isolated for further characterization. Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. This compound is a diastereomer of Sofosbuvir, presenting a significant challenge for separation due to its similar physicochemical properties to the parent drug.[1][2]

Preparative chromatography is a powerful technique for isolating specific compounds from a complex mixture in sufficient quantities for further analysis.[3] This application note details a preparative RP-HPLC method that has been developed to effectively separate this compound from the bulk active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol

A successful preparative chromatography separation relies on a well-developed analytical method that is then scaled up. The following protocol is based on established analytical methods for Sofosbuvir and its impurities.[4][5][6][7]

1. Instrumentation and Materials

  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

    • Fraction collector.

    • Analytical HPLC system for purity analysis of collected fractions.

    • Lyophilizer or rotary evaporator for solvent removal.

  • Chromatographic Column:

    • A C18 stationary phase is recommended for this separation. The dimensions of the preparative column will depend on the amount of material to be purified. A common choice for gram-scale purification is a column with dimensions of 250 mm x 50 mm, packed with 10 µm particles.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

    • Sofosbuvir raw material containing impurity F

    • Methanol (B129727) (HPLC grade) for sample preparation and cleaning

2. Sample Preparation

  • Dissolve the crude Sofosbuvir material containing impurity F in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point.

  • The concentration of the sample solution should be maximized to allow for a higher loading onto the preparative column, but care must be taken to ensure complete dissolution. A typical starting concentration is 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

3. Preparative HPLC Method

The following method parameters are a starting point and may require optimization based on the specific preparative HPLC system and column used.

ParameterValue
Column C18, 250 x 50 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 80 mL/min
Detection 260 nm
Column Temperature Ambient
Injection Volume 5-20 mL (depending on concentration)

4. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions just before the elution of the impurity F peak and stop collecting after the peak has fully eluted.

  • Use a fraction collector set to trigger collection based on the UV signal threshold.

  • Collect the main Sofosbuvir peak in a separate container to recover the bulk material.

5. Post-Purification Processing

  • Combine the fractions containing the purified this compound.

  • Analyze an aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer.

  • The isolated solid impurity F can then be used for characterization and as a reference standard.

Data Presentation

Table 1: Analytical HPLC Method for Purity Assessment

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 260 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Expected Retention Times and Purity

CompoundRetention Time (Analytical)Purity of Isolated Fraction
Sofosbuvir~12.5 min>99%
This compound~14.2 min>98%

Note: Retention times are approximate and will vary depending on the specific chromatographic system and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Preparative Chromatography cluster_post Post-Purification sp1 Dissolve Crude Sofosbuvir sp2 Filter Sample Solution sp1->sp2 pc1 Inject onto Preparative Column sp2->pc1 pc2 Gradient Elution pc1->pc2 pc3 UV Detection at 260 nm pc2->pc3 pc4 Fraction Collection of Impurity F pc3->pc4 pp1 Pool Fractions pc4->pp1 pp2 Purity Analysis by Analytical HPLC pp1->pp2 pp3 Solvent Evaporation pp2->pp3 pp4 Isolated this compound pp3->pp4

Caption: Workflow for the isolation of this compound.

logical_relationship cluster_input Input Material cluster_process Separation Process cluster_output Outputs crude Crude Sofosbuvir (containing Impurity F) prep_hplc Preparative RP-HPLC crude->prep_hplc impurity_f Purified Sofosbuvir Impurity F (>98%) prep_hplc->impurity_f sofosbuvir Purified Sofosbuvir (>99%) prep_hplc->sofosbuvir

Caption: Input and outputs of the preparative chromatography process.

Conclusion

The protocol described in this application note provides a reliable method for the isolation of this compound using preparative RP-HPLC. The successful isolation of this and other impurities is a critical step in the pharmaceutical development process, enabling comprehensive characterization and ensuring the quality and safety of the final drug product. The provided method can be adapted and scaled to meet the specific needs of the researcher.

References

Application Note: NMR Characterization of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring its quality, safety, and efficacy. Regulatory bodies require stringent control of impurities in drug substances and products. Sofosbuvir Impurity F is a known process-related impurity, identified as a dimeric species. Its chemical name is (2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-((((R)-(((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)methyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate, with the molecular formula C₃₄H₄₅FN₄O₁₃P₂ and a molecular weight of 798.69 g/mol .

This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for the unequivocal structural elucidation and quantification of impurities in pharmaceuticals.[1] The methodologies described herein are based on established NMR techniques for the analysis of Sofosbuvir and its degradation products.[1][2]

Structural Information

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Sofosbuvir[Insert Image of Sofosbuvir Structure]C₂₂H₂₉FN₃O₉P529.451190307-88-0
Impurity F[Insert Image of this compound Structure]C₃₄H₄₅FN₄O₁₃P₂798.691337482-17-3

Quantitative NMR Data

The following tables are templates for the presentation of ¹H and ¹³C NMR data for Sofosbuvir and Impurity F. The specific chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and assignments should be populated with experimentally acquired data.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

AssignmentSofosbuvir δ (ppm), Multiplicity, J (Hz)Impurity F δ (ppm), Multiplicity, J (Hz)
H-6[Data][Data]
H-5[Data][Data]
H-1'[Data][Data]
H-3'[Data][Data]
H-5'a[Data][Data]
H-5'b[Data][Data]
Phenyl-H[Data][Data]
Ala-CH[Data][Data]
Ala-CH₃[Data][Data]
iPr-CH[Data][Data]
iPr-CH₃[Data][Data]
2'-CH₃[Data][Data]
NH[Data][Data]
3'-OH[Data][Data]

Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)

AssignmentSofosbuvir δ (ppm)Impurity F δ (ppm)
C-2[Data][Data]
C-4[Data][Data]
C-5[Data][Data]
C-6[Data][Data]
C-1'[Data][Data]
C-2'[Data][Data]
C-3'[Data][Data]
C-4'[Data][Data]
C-5'[Data][Data]
Phenyl-C[Data][Data]
Ala-C=O[Data][Data]
Ala-CH[Data][Data]
Ala-CH₃[Data][Data]
iPr-CH[Data][Data]
iPr-CH₃[Data][Data]
2'-CH₃[Data][Data]

Experimental Protocols

The following protocols are adapted from methodologies used for the analysis of Sofosbuvir and its related substances.[1][2]

Sample Preparation
  • Weigh accurately about 10-20 mg of the this compound reference standard.

  • Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra can be acquired on a 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: -10 to 200 ppm

    • Temperature: 298 K

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

    • ¹⁹F NMR and ³¹P NMR: These experiments are also highly recommended to provide further structural information and confirm the presence and environment of the fluorine and phosphorus atoms, respectively.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum for quantitative analysis.

  • Analyze the multiplicities and coupling constants.

  • Assign the signals to the respective nuclei in the molecule using the 1D and 2D NMR data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output weigh Weigh Impurity F (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C, ¹⁹F, ³¹P) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process FT, Phasing, Baseline Correction two_d->process calibrate Calibrate Chemical Shift process->calibrate analyze Integration, Multiplicity, J-coupling calibrate->analyze assign Assign Signals analyze->assign tables Quantitative Data Tables assign->tables structure Structure Confirmation assign->structure

Caption: Experimental Workflow for NMR Characterization.

logical_relationship cluster_data Acquired NMR Data cluster_interpretation Data Interpretation cluster_elucidation Structural Elucidation H1 ¹H NMR (Chemical Shifts, Integrals, Multiplicities) H1_H1 ¹H-¹H Correlations (COSY) H1->H1_H1 C13 ¹³C NMR (Chemical Shifts) C1_H1 ¹H-¹³C One-Bond Correlations (HSQC) C13->C1_H1 NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->H1_H1 NMR_2D->C1_H1 C_H_long ¹H-¹³C Long-Range Correlations (HMBC) NMR_2D->C_H_long fragments Identify Molecular Fragments H1_H1->fragments C1_H1->fragments connectivity Establish Connectivity between Fragments C_H_long->connectivity fragments->connectivity final_structure Confirm Final Structure of Impurity F connectivity->final_structure

Caption: Logical Flow for Structural Elucidation.

Conclusion

The application of a comprehensive suite of NMR experiments is essential for the definitive characterization of this compound. The protocols outlined in this note provide a robust framework for acquiring high-quality NMR data. The detailed analysis of ¹H, ¹³C, and various 2D NMR spectra will enable the unambiguous assignment of all signals, confirming the structure of the impurity and allowing for its accurate quantification. This is a critical step in the quality control of Sofosbuvir, ensuring the safety and efficacy of this important antiviral medication.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Sofosbuvir impurity F is a known diastereomer of Sofosbuvir. Due to the stereochemical similarities, the separation and characterization of such impurities can be challenging. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). A proposed fragmentation pathway, based on the known fragmentation of Sofosbuvir and theoretical analysis, is also presented to aid in its identification.

Chemical Structures

CompoundMolecular FormulaCAS Number
SofosbuvirC₂₂H₂₉FN₃O₉P1190307-88-0
This compoundC₃₄H₄₅FN₄O₁₃P₂1337482-17-3

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Perform serial dilutions with a mixture of methanol and water (50:50, v/v) to achieve a working standard concentration of 10 µg/mL.

  • Sample Solution Preparation (from a drug substance or product):

    • Accurately weigh a portion of the sample containing the equivalent of 10 mg of Sofosbuvir.

    • Dissolve the sample in 10 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon syringe filter.

    • Dilute the filtrate with an equal volume of water to obtain a final concentration suitable for LC-MS/MS analysis (e.g., 10 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped from 10 to 40 eV for fragmentation analysis

Data Presentation

Mass Spectrometry Data

Since this compound is a diastereomer of a dimeric form of a Sofosbuvir-related structure, its mass spectrum is expected to show a protonated molecular ion ([M+H]⁺) at m/z corresponding to its molecular weight. The fragmentation pattern is anticipated to be similar to that of Sofosbuvir, involving characteristic losses of the phosphoramidate (B1195095) and sugar moieties.

Table 1: Theoretical m/z Values for this compound and its Key Fragments

DescriptionProposed Fragment StructureTheoretical m/z
Protonated Molecular Ion ([M+H]⁺)C₃₄H₄₆FN₄O₁₃P₂⁺799.24
Loss of one isopropyl L-alaninate moiety[M - C₆H₁₂NO₂]⁺668.17
Loss of one phenoxy group[M - C₆H₅O]⁺706.19
Fragment corresponding to the modified uridine (B1682114) monophosphate[C₉H₁₁FN₂O₅ + H]⁺261.06
Fragment corresponding to the phosphoramidate side chain[C₁₂H₁₈NO₄P + H]⁺272.10

Visualization of Experimental Workflow and Fragmentation Pathway

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start: this compound Sample dissolution Dissolution in Methanol start->dissolution filtration Filtration (0.45 µm) dissolution->filtration dilution Dilution with Water filtration->dilution end_prep Prepared Sample for LC-MS/MS dilution->end_prep lc_separation LC Separation (C18 Column) end_prep->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation end_analysis Mass Spectra Acquisition msms_fragmentation->end_analysis data_processing Data Processing & Interpretation end_analysis->data_processing pathway_elucidation Fragmentation Pathway Elucidation data_processing->pathway_elucidation final_report Final Report pathway_elucidation->final_report

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_frags parent This compound [M+H]⁺ m/z 799.24 frag1 Loss of Isopropyl L-alaninate [M - C₆H₁₂NO₂]⁺ m/z 668.17 parent->frag1 - C₆H₁₂NO₂ frag2 Loss of Phenoxy Group [M - C₆H₅O]⁺ m/z 706.19 parent->frag2 - C₆H₅O frag3 Modified Uridine Monophosphate [C₉H₁₁FN₂O₅ + H]⁺ m/z 261.06 parent->frag3 frag4 Phosphoramidate Side Chain [C₁₂H₁₈NO₄P + H]⁺ m/z 272.10 parent->frag4

Caption: Proposed fragmentation pathway for this compound.

Discussion

The accurate mass measurement of the parent ion and its fragments is crucial for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is highly recommended for this purpose. The fragmentation of the phosphoramidate bond is a characteristic feature of Sofosbuvir and its related compounds. The cleavage of the ester and ether linkages on the phosphate (B84403) group leads to the formation of several diagnostic product ions.

As this compound is a diastereomer, its fragmentation pattern is expected to be qualitatively similar to other diastereomers of Sofosbuvir. However, quantitative differences in the relative abundances of fragment ions may be observed, which could potentially be used for differentiation. A detailed comparison of the MS/MS spectra of Sofosbuvir and its diastereomeric impurities under identical experimental conditions is necessary for conclusive identification.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The provided LC-MS/MS method, coupled with the proposed fragmentation pathway, serves as a valuable tool for the identification and characterization of this and other related impurities in Sofosbuvir drug substance and product. Method validation according to ICH guidelines is essential before its application in a regulated environment.

Application Note & Protocol: Preparation of Sofosbuvir Impurity F Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation and qualification of a Sofosbuvir Impurity F reference standard. Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] Impurity F is a diastereoisomer of Sofosbuvir and its monitoring is crucial for ensuring the quality, safety, and efficacy of the final drug product.[2] A well-characterized reference standard is essential for the accurate identification and quantification of this impurity during drug development and routine quality control.

This protocol outlines a general procedure for the preparation of an impurity reference standard, drawing upon established methods for the isolation of Sofosbuvir impurities from forced degradation studies, as specific synthesis routes for Impurity F are not widely published. The protocol also details the necessary analytical characterization and qualification steps to establish a material as a reference standard.

Molecular Information for this compound:

ParameterValue
Molecular Formula C₃₄H₄₅FN₄O₁₃P₂
Molecular Weight 798.69 g/mol

Source: Daicel Pharma Standards[1]

Experimental Protocols

Generation of this compound

As a diastereoisomer, Impurity F may be present in the crude synthesis product of Sofosbuvir or can be intentionally generated through controlled epimerization or degradation. Forced degradation studies are a common approach to generate and isolate impurities.[3][4]

Protocol for Forced Degradation:

This protocol is adapted from published studies on Sofosbuvir degradation.[3][4] The conditions below are starting points and may require optimization to maximize the yield of Impurity F.

2.1.1. Acidic Hydrolysis:

  • Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.

  • Reflux the solution at 80°C for 10 hours.[3]

  • Neutralize the solution with a suitable base (e.g., NaOH).

  • Evaporate the solvent to obtain the crude degraded sample.

2.1.2. Basic Hydrolysis:

  • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.

  • Heat the solution at 60°C for 24 hours.[3]

  • Neutralize the solution with a suitable acid (e.g., HCl).

  • Evaporate the solvent to obtain the crude degraded sample.

2.1.3. Oxidative Degradation:

  • Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.

  • Heat the solution at 80°C for 48 hours.[3]

  • Evaporate the solvent to obtain the crude degraded sample.

Isolation and Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for isolating and purifying Impurity F from the crude mixture.

Protocol for Preparative HPLC:

ParameterRecommended Conditions
Column Xtimate C18 (250 x 20 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized based on analytical HPLC separation
Flow Rate 15-20 mL/min
Detection UV at 260 nm
Injection Volume Dependent on concentration and column capacity

Source: Adapted from Pottabathini, V., et al. (2016)[3]

Procedure:

  • Dissolve the crude degraded sample in a suitable solvent (e.g., mobile phase).

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the fraction corresponding to the retention time of Impurity F, as determined by prior analytical HPLC analysis.

  • Pool the collected fractions and evaporate the solvent to obtain the purified solid.

Characterization and Qualification of the Reference Standard

The purified Impurity F must be thoroughly characterized to confirm its identity, purity, and potency. This process qualifies it for use as a reference standard.

2.3.1. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): A comprehensive set of NMR experiments (¹H, ¹³C, ¹⁹F, ³¹P, COSY, HSQC, HMBC) is required to unambiguously determine the structure and confirm it as a diastereoisomer of Sofosbuvir.

2.3.2. Purity Assessment:

A combination of analytical techniques should be employed to assess the purity of the reference standard.

  • HPLC Purity: A validated, stability-indicating HPLC method should be used to determine the chromatographic purity. The method should be able to separate Impurity F from Sofosbuvir and other potential impurities.

ParameterExample HPLC Conditions
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 25°C

Source: Adapted from a study on Sofosbuvir and its related impurities.[5]

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Gas Chromatography (GC).

  • Inorganic Impurities: Determined by a suitable method such as Inductively Coupled Plasma (ICP) or a sulfated ash test.

2.3.3. Assay Assignment:

The potency of the reference standard is determined by a mass balance approach:

Assay (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Alternatively, a quantitative NMR (qNMR) method can be used for a direct assay determination.

Data Presentation

Table 1: Analytical Data for a Qualified this compound Reference Standard (Hypothetical Data)

AnalysisMethodResult
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity (Chromatographic) HPLC99.5%
Water Content Karl Fischer0.2%
Residual Solvents GC-HS<0.1%
Inorganic Impurities Sulfated Ash<0.1%
Assay (by Mass Balance) Calculated99.1%

Visualization of Workflows

G cluster_0 Generation of Impurity F cluster_1 Isolation and Purification cluster_2 Characterization and Qualification Sofosbuvir API Sofosbuvir API Forced Degradation (Acid/Base/Oxidation) Forced Degradation (Acid/Base/Oxidation) Sofosbuvir API->Forced Degradation (Acid/Base/Oxidation) Crude Impurity Mixture Crude Impurity Mixture Forced Degradation (Acid/Base/Oxidation)->Crude Impurity Mixture Preparative HPLC Preparative HPLC Crude Impurity Mixture->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Purified Impurity F Purified Impurity F Solvent Evaporation->Purified Impurity F Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purified Impurity F->Structural Elucidation (NMR, MS) Purity Assessment (HPLC, KF, GC) Purity Assessment (HPLC, KF, GC) Purified Impurity F->Purity Assessment (HPLC, KF, GC) Assay Assignment (Mass Balance/qNMR) Assay Assignment (Mass Balance/qNMR) Purified Impurity F->Assay Assignment (Mass Balance/qNMR) Qualified Reference Standard Qualified Reference Standard Structural Elucidation (NMR, MS)->Qualified Reference Standard Purity Assessment (HPLC, KF, GC)->Qualified Reference Standard Assay Assignment (Mass Balance/qNMR)->Qualified Reference Standard

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its process-related and degradation impurities. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring it is specific, accurate, precise, and linear across the desired concentration range.[1][2][3][4] This document provides comprehensive experimental protocols for method validation and forced degradation studies, making it a valuable resource for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical formulations.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Analytical method validation is a crucial component of drug development and quality assurance, providing a high degree of certainty that a method is suitable for its intended purpose.[2] This application note outlines a validated HPLC method capable of separating Sofosbuvir from its potential impurities and degradation products, thus serving as a stability-indicating assay.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A liquid chromatographic system equipped with a UV detector is employed for this analysis.[5]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Visible Detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5][6] (or equivalent C18 column).

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[5][6]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Preparation of Solutions
  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile is used as the diluent.[5]

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[5]

  • Standard Stock Solution of Impurity: Accurately weigh and dissolve 25 mg of the primary impurity (e.g., phosphoryl impurity) reference standard in 100 mL of diluent.[5]

  • Working Standard Solution: Further dilute the stock solutions with the diluent to achieve the desired concentrations for calibration. For instance, a working standard could be prepared to contain 40 µg/mL of Sofosbuvir and a relevant concentration of the impurity.

Method Validation Protocol

The developed analytical method is validated as per ICH Q2(R2) guidelines.[1][3][4]

Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow start Start: Method Development specificity Specificity / Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Limit of Detection (LOD) Limit of Quantitation (LOQ) precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_complete Method Validated system_suitability->validation_complete

Caption: Workflow for the validation of an analytical method for Sofosbuvir impurities.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Sofosbuvir.[7][8]

    • Acid Degradation: Reflux 200 mg of Sofosbuvir in 5 mL of 1N HCl at 80°C for 10 hours. Neutralize the solution with a suitable base.[7]

    • Base Degradation: Treat 200 mg of Sofosbuvir with 5 mL of 0.5N NaOH at 60°C for 24 hours. Neutralize the solution with a suitable acid.[7]

    • Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for 48 hours.[7]

    • Thermal Degradation: Expose the solid drug to a temperature of 50°C for 21 days.[8]

    • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[7] The resulting solutions are diluted with the mobile phase and injected into the HPLC system to check for any degradation peaks and to ensure they are well-resolved from the Sofosbuvir peak.

  • Linearity: Linearity is established by preparing a series of at least five concentrations of Sofosbuvir and its impurity.[5][6] The calibration curves are plotted as peak area versus concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: The accuracy of the method is determined by the recovery of a known amount of Sofosbuvir and its impurity spiked into a placebo matrix.[9] This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[9][10]

  • Precision:

    • Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing six replicate injections of the standard solution on the same day.[9]

    • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst to assess the intermediate precision.[9] The relative standard deviation (%RSD) of the results is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[5][6]

  • Robustness: The robustness of the method is evaluated by making deliberate small variations in the method parameters, such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the results.

Data Presentation

The quantitative data from the method validation studies are summarized in the following tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.00.68
Theoretical Plates> 20002243
% RSD of Peak Areas≤ 2.0%< 1.0%

Table 2: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Sofosbuvir160 - 480> 0.999
Phosphoryl Impurity10 - 30> 0.999
Data synthesized from multiple sources for illustrative purposes.[5][6]

Table 3: Accuracy (% Recovery)

AnalyteSpiked Level% Recovery
Sofosbuvir80%99.2%
100%99.8%
120%100.5%
Impurity80%98.9%
100%100.2%
120%101.1%
Illustrative data based on typical acceptance criteria.

Table 4: Precision Data

Precision TypeAnalyte% RSD
Repeatability (Intra-day)Sofosbuvir< 2.0%
Impurity< 2.0%
Intermediate (Inter-day)Sofosbuvir< 2.0%
Impurity< 2.0%
Illustrative data based on typical acceptance criteria.[9]

Table 5: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir0.040.125
Impurity0.120.375
Data synthesized from multiple sources.[5][6]

Table 6: Forced Degradation Results

Stress Condition% Degradation of SofosbuvirObservations
Acid Hydrolysis (1N HCl, 80°C, 10h)8.66%Degradation observed.[7]
Base Hydrolysis (0.5N NaOH, 60°C, 24h)45.97%Significant degradation observed.[7]
Oxidative (30% H₂O₂, 80°C, 48h)0.79%Minor degradation observed.[7]
Thermal (50°C, 21 days)No significant degradationStable.[8]
Photolytic (UV light, 24h)No significant degradationStable.[7]

Conclusion

The described RP-HPLC method for the analysis of Sofosbuvir and its impurities is specific, accurate, precise, and linear. The forced degradation studies demonstrate the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of Sofosbuvir in bulk and pharmaceutical dosage forms. The detailed protocols and summarized data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Note: Development of a Stability-Indicating Method for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This application note provides a detailed protocol for the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, as per the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocol includes procedures for forced degradation studies to demonstrate the method's specificity and stability-indicating nature.

I. Analytical Method Development (RP-HPLC)

A stability-indicating RP-HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.[3][6] The following table summarizes various chromatographic conditions reported for the analysis of Sofosbuvir.

Table 1: Summary of Reported RP-HPLC/UPLC Methods for Sofosbuvir Analysis

Analytical MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
RP-HPLCAthena C18 (250mm x 4.6mm, 5µm)Methanol:Water (70:30, v/v)1.0260[7]
RP-HPLCInertsil C18 (250mm x 4.6mm, 5.0µm)0.1% OPA buffer:Acetonitrile (30:70)1.5260[8]
RP-HPLCHypersil BDS C8Buffer:Acetonitrile (50:50)Not SpecifiedNot Specified[4]
RP-HPLCKromosil C18 (150mm x 4.6mm, 5µm)Phosphate buffer (pH 3.5):Acetonitrile (70:30, v/v)1.0260[9]
RP-UPLCAQUITY UPLC BEH C18 (150mm x 2.1mm, 2µm)0.1% Orthophosphoric acid and Methanol1.0236[10]
HPTLCSilica gel 60 F254Ethyl acetate:iso-propyl alcohol (9:1 v/v)Not Applicable260[11][12]

II. Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a generalized yet detailed procedure based on common findings for developing a stability-indicating RP-HPLC method for Sofosbuvir.

1. Instrumentation & Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size) or equivalent.

  • Chemicals: Sofosbuvir reference standard, HPLC grade acetonitrile, HPLC grade methanol, orthophosphoric acid (OPA), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), and HPLC grade water.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) buffer and Acetonitrile in a ratio of 30:70 (v/v).[8]

  • Flow Rate: 1.5 mL/min.[8]

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.[7][8][13]

  • Injection Volume: 20 µL.

  • Run Time: Sufficient to allow for the elution of Sofosbuvir and all degradation products.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

  • Sample Preparation (from Tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 20 minutes, and then dilute to the mark with methanol.[14] Filter the solution through a 0.45 µm nylon filter. Dilute 10 mL of this filtrate to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

III. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method by exposing Sofosbuvir to various stress conditions to produce potential degradation products.[5]

Table 2: Summary of Forced Degradation Conditions and Results for Sofosbuvir

Stress ConditionReagent and ConditionsObserved DegradationReference
Acid Hydrolysis 0.1 N HCl, reflux at 70°C for 6 hours23% degradation. DP I observed with m/z 488.[14]
1 N HCl, reflux at 80°C for 10 hours8.66% degradation.[15]
Alkaline Hydrolysis 0.1 N NaOH, reflux at 70°C for 10 hours50% degradation. DP II observed with m/z 393.3.[14]
0.5 N NaOH at 60°C for 24 hours45.97% degradation.[15]
Oxidative Degradation 3% H₂O₂ at room temperature for 7 days19.02% degradation. DP III observed with m/z 393.[14]
30% H₂O₂ at 80°C for 2 daysSlight degradation (0.79%).[15]
Thermal Degradation 50°C for 21 daysNo degradation observed.[14]
Photolytic Degradation Exposure to sunlight for 21 daysNo degradation observed.[14]

1. General Procedure for Stressed Samples Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol. Use this stock for the following stress conditions. After exposure, neutralize the acidic and basic solutions before dilution. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and reflux at 70°C for 6 hours.[14]

  • Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and reflux at 70°C for 10 hours.[14]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ and keep at room temperature for 7 days.[14]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 4 hours.[12] Then, prepare the solution as per the standard procedure.

  • Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days or UV light (254 nm) for 24 hours.[14][15] Then, prepare the solution.

IV. Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. The forced degradation studies are key to demonstrating specificity.

  • Linearity: The linearity should be evaluated across a range of concentrations (e.g., 20-100 µg/mL).[13] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[4]

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%).[13] Recoveries are typically expected to be within 98-102%.

  • Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The reliability of the method with respect to deliberate minor variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).[7]

V. Visualizations

Experimental Workflow Diagram

G cluster_val cluster_deg prep Preparation dev Method Development prep->dev opt Optimization of Chromatographic Conditions dev->opt val Method Validation (ICH) opt->val forced_deg Forced Degradation Studies opt->forced_deg analysis Analysis of Stressed Samples val->analysis spec Specificity val->spec lin Linearity val->lin acc Accuracy val->acc prec Precision val->prec rob Robustness val->rob forced_deg->analysis acid Acid forced_deg->acid base Base forced_deg->base oxid Oxidative forced_deg->oxid therm Thermal forced_deg->therm photo Photo forced_deg->photo report Stability Method Finalization analysis->report

Caption: Workflow for developing a stability-indicating method.

Sofosbuvir Degradation Pathway

G sofosbuvir Sofosbuvir (m/z 530) acid Acid Hydrolysis (0.1 N HCl, 70°C) sofosbuvir->acid base Alkaline Hydrolysis (0.1 N NaOH, 70°C) sofosbuvir->base oxid Oxidation (3% H2O2, RT) sofosbuvir->oxid therm Thermal / Photolytic sofosbuvir->therm dp1 Degradation Product I (m/z 488) dp2 Degradation Product II (m/z 393.3) dp3 Degradation Product III (m/z 393) stable Stable acid->dp1 23% degradation base->dp2 50% degradation oxid->dp3 19% degradation therm->stable No degradation

Caption: Forced degradation pathways of Sofosbuvir under stress conditions.

References

Quantitative ³¹P-NMR for Purity Assessment of Organophosphorus Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds. While ¹H-qNMR is widely utilized, its application to complex molecules can be hampered by signal overlap. For organophosphorus compounds, quantitative ³¹P-NMR (³¹P-qNMR) offers a compelling alternative, leveraging the unique properties of the phosphorus-31 nucleus.[1][2][3][4]

The ³¹P nucleus boasts a 100% natural abundance and a wide chemical shift range, resulting in simpler spectra with well-resolved signals, which simplifies quantification and reduces the complexity of analysis.[4] This application note provides a comprehensive overview and detailed protocols for the use of ³¹P-qNMR in the purity assessment of organophosphorus compounds, a critical aspect of quality control in the pharmaceutical and chemical industries.

Principle of Quantitative ³¹P-NMR

The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a calibration curve.[2][4]

The purity of the analyte is calculated using the following equation:

Where:

  • I : Integral of the NMR signal

  • N : Number of phosphorus nuclei giving rise to the signal (usually 1)

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

Advantages of ³¹P-qNMR for Organophosphorus Compounds

  • Spectral Simplicity: ³¹P NMR spectra are generally less crowded than ¹H NMR spectra, minimizing signal overlap and simplifying the identification and integration of the analyte signal.[5][6]

  • High Sensitivity: The ³¹P nucleus has a high gyromagnetic ratio, leading to good sensitivity.[4]

  • Wide Chemical Shift Range: The large chemical shift dispersion in ³¹P NMR allows for better separation of signals from different phosphorus-containing species.[4]

  • Direct Measurement: Provides a direct and absolute measure of purity, often with higher precision and accuracy compared to chromatographic methods.[5]

Experimental Workflow

The overall workflow for performing a ³¹P-qNMR experiment for purity assessment is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer transfer->setup_nmr acquire_data Acquire 31P NMR spectrum setup_nmr->acquire_data process_fid Process FID (FT, phasing, baseline correction) acquire_data->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity integrate->calculate sample_preparation start Start dry Dry analyte and internal standard start->dry weigh Accurately weigh analyte and standard dry->weigh dissolve Add deuterated solvent and dissolve completely weigh->dissolve transfer Transfer homogeneous solution to NMR tube dissolve->transfer end Ready for NMR transfer->end validation_parameters qNMR_Method qNMR Method Validation Specificity Specificity Specificity->qNMR_Method Linearity Linearity Linearity->qNMR_Method Accuracy Accuracy Accuracy->qNMR_Method Precision Precision Precision->qNMR_Method Range Range Range->qNMR_Method LOQ Limit of Quantification LOQ->qNMR_Method Robustness Robustness Robustness->qNMR_Method

References

Troubleshooting & Optimization

Resolving peak tailing for Sofosbuvir impurities in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Sofosbuvir and its impurities, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for Sofosbuvir and its impurities.

Q1: My Sofosbuvir peak and/or its impurity peaks are tailing. What are the most likely causes?

Peak tailing for Sofosbuvir, a basic compound (pKa ≈ 9.3)[1][2], and its structurally similar basic impurities, is often attributed to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic compounds like Sofosbuvir is the interaction between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3] These interactions create a secondary, stronger retention mechanism, leading to a tailed peak shape.

  • Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can lead to the partial ionization of Sofosbuvir and its impurities, or promote the ionization of residual silanol groups on the column packing, exacerbating secondary interactions.[4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing. Physical degradation of the column, such as the formation of a void at the inlet, can also lead to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[5]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[1]

Q2: How can I systematically troubleshoot and resolve peak tailing?

Follow this step-by-step guide to identify and address the root cause of peak tailing in your Sofosbuvir analysis.

Troubleshooting Workflow

G cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample and Injection Checks cluster_system System Inspection start Peak Tailing Observed check_column Step 1: Evaluate the Column start->check_column col_age Is the column old or frequently used? check_column->col_age Evaluate Condition check_mobile_phase Step 2: Optimize Mobile Phase ph_adjust Lower mobile phase pH (e.g., pH 2.5-3.5). check_mobile_phase->ph_adjust check_sample Step 3: Assess Sample and Injection sample_conc Reduce sample concentration. check_sample->sample_conc check_system Step 4: Inspect HPLC System tubing_check Minimize tubing length and internal diameter. check_system->tubing_check solution Peak Shape Improved col_type Is an end-capped or modern base-deactivated column being used? col_age->col_type No col_flush Flush with a strong solvent. Consider replacing the column. col_age->col_flush Yes col_type->check_mobile_phase Yes col_type->col_flush No col_flush->check_mobile_phase buffer_adjust Increase buffer concentration (e.g., 20-50 mM). ph_adjust->buffer_adjust additive_adjust Consider adding a basic additive (e.g., triethylamine). buffer_adjust->additive_adjust additive_adjust->check_sample injection_vol Decrease injection volume. sample_conc->injection_vol solvent_check Ensure sample solvent is weaker than mobile phase. injection_vol->solvent_check solvent_check->check_system fittings_check Check for loose fittings or dead volume. tubing_check->fittings_check fittings_check->solution G cluster_high_ph At Higher pH (e.g., > 4) cluster_low_ph At Low pH (e.g., 2.5-3.5) silanol_ionized Si-O⁻ (Ionized Silanol) interaction_high Strong Ionic Interaction (Peak Tailing) silanol_ionized->interaction_high sofo_protonated_high Sofosbuvir-NH⁺ (Protonated) sofo_protonated_high->interaction_high silanol_protonated Si-OH (Protonated Silanol) interaction_low Reduced Interaction (Improved Peak Shape) silanol_protonated->interaction_low sofo_protonated_low Sofosbuvir-NH⁺ (Protonated) sofo_protonated_low->interaction_low

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Sofosbuvir impurity F with other related substances during analytical method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a diastereomer of Sofosbuvir.[1] As a stereoisomer, it may have different pharmacological and toxicological properties compared to the active pharmaceutical ingredient (API). Therefore, its accurate quantification is critical to ensure the safety and efficacy of the drug product. Regulatory agencies require stringent control of such impurities.

Q2: What are the common analytical techniques used for the separation of Sofosbuvir and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Sofosbuvir and its related substances.[2][3][4][5][6][7][8] The use of C18 columns with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is prevalent.[5][7][9]

Q3: What are the typical challenges in separating diastereomers like this compound?

A3: Diastereomers have very similar physicochemical properties, which makes their separation challenging. Co-elution is a common issue in standard RP-HPLC methods. Achieving adequate resolution often requires careful optimization of chromatographic parameters such as mobile phase composition, pH, column chemistry, and temperature.

Q4: Are there any specific column chemistries recommended for separating Sofosbuvir and its impurities?

A4: Various C18 columns have been successfully employed for the separation of Sofosbuvir and its related substances.[4][7][9] Some studies have also explored other stationary phases like C8, Phenyl, and Cyano to achieve better separation from degradation products.[9] The choice of column will depend on the specific impurities that need to be resolved.

Troubleshooting Guide: Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other related substances.

Initial Assessment

Before modifying the HPLC method, it is crucial to ensure the system is performing optimally.

  • Symptom: Poor peak shape (fronting, tailing, or splitting) for the Sofosbuvir or impurity peaks.

  • Possible Cause: Column degradation, improper sample solvent, or system issues.

  • Recommendation:

    • Perform a system suitability test to check parameters like theoretical plates, tailing factor, and reproducibility.

    • Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.

    • If the column is old or has been used extensively, consider replacing it.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues.

CoElution_Troubleshooting start Co-elution Observed check_system 1. Verify System Suitability (Peak Shape, Efficiency) start->check_system optimize_mobile_phase 2. Optimize Mobile Phase - Adjust Organic Ratio - Modify pH check_system->optimize_mobile_phase System OK change_column 3. Change Stationary Phase - Different C18 Ligand - Phenyl, Cyano, etc. optimize_mobile_phase->change_column Co-elution Persists resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Resolution OK optimize_temp 4. Adjust Column Temperature change_column->optimize_temp Co-elution Persists change_column->resolution_achieved Resolution OK optimize_temp->resolution_achieved Resolution OK

Caption: A stepwise approach to resolving co-elution.

Detailed Troubleshooting Steps

Step 1: Mobile Phase Optimization

Minor adjustments to the mobile phase can significantly impact the selectivity between closely eluting peaks.

  • Action 1.1: Adjust Organic Modifier Concentration:

    • Rationale: Changing the solvent strength of the mobile phase alters the retention of analytes. For diastereomers, even a small change in the organic-to-aqueous ratio can improve resolution.

    • Procedure: If using a gradient, try making the gradient shallower. If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., in 1-2% increments).

  • Action 1.2: Modify Mobile Phase pH:

    • Rationale: The ionization state of Sofosbuvir and its impurities can be altered by changing the pH of the mobile phase, which can affect their retention times differently.

    • Procedure: Adjust the pH of the aqueous portion of the mobile phase by ±0.2 to ±0.5 pH units. Ensure the chosen pH is within the stable range for the column.

Step 2: Stationary Phase Selectivity

If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.

  • Action 2.1: Try a Different C18 Column:

    • Rationale: Not all C18 columns are the same. Differences in bonding chemistry, end-capping, and silica (B1680970) purity can lead to different selectivities for closely related compounds.

    • Procedure: Switch to a C18 column from a different manufacturer or one with a different bonding density.

  • Action 2.2: Explore Alternative Stationary Phases:

    • Rationale: Stationary phases with different retention mechanisms (e.g., pi-pi interactions with a phenyl column) can be effective in separating isomers.

    • Procedure: Consider columns such as Phenyl-Hexyl or Cyano, which have been used for separating Sofosbuvir degradation products.[9]

Step 3: Temperature Optimization

Column temperature can influence the thermodynamics of the separation.

  • Action 3.1: Adjust Column Temperature:

    • Rationale: Changing the temperature can affect the selectivity between two compounds. Sometimes, a lower temperature can enhance resolution, while in other cases, a higher temperature might be beneficial.

    • Procedure: Vary the column temperature in increments of 5°C (e.g., from 25°C to 40°C).

Experimental Protocols

The following are examples of HPLC methods that have been used for the separation of Sofosbuvir and its related substances. These can be used as a starting point for method development and troubleshooting.

Method 1: Gradient RP-HPLC

ParameterCondition
Column X-Bridge C18 (100 x 4.6 mm, 2.5 µm)[9]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 1.0 mL/min
Detection UV at 260 nm[2][4]
Column Temp. Ambient
Injection Vol. 10 µL

Gradient Program Example:

Time (min)% Mobile Phase B
010
2060
2590
3010
3510

Method 2: Isocratic RP-HPLC

ParameterCondition
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 260 nm[4]
Column Temp. Ambient
Injection Vol. 20 µL

Data Presentation

The following table summarizes typical chromatographic parameters from published methods for Sofosbuvir analysis, which can serve as a benchmark during method development.

Table 1: Comparison of Chromatographic Conditions and System Suitability Parameters

Method ReferenceColumnMobile PhaseRetention Time of Sofosbuvir (min)Tailing FactorTheoretical Plates
Method A[4]Agilent Eclipse XDB-C18 (250x4.6mm, 5µm)0.1% TFA in Water:ACN (50:50)3.674Not ReportedNot Reported
Method B[7]Agilent Zorbax SB C18 (250x4.6mm, 5µm)9mM K2HPO4 (pH 4.0):ACN (60:40)7.3< 1.5> 2000
Method C[6]Phenomenex Luna C18 (150x4.6mm, 5µm)ACN:Methanol (80:20) and 0.1% H3PO4Not Reported< 2> 2000

Logical Relationship Diagram

The following diagram illustrates the relationship between chromatographic variables and their impact on resolution, which is key to overcoming co-elution.

Resolution_Factors cluster_params Controllable Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Impacted by Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Impacted by Retention Retention Factor (k) (Retention Time) Resolution->Retention Impacted by MobilePhase Mobile Phase (Organic %, pH) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Temperature Temperature Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency

Caption: Factors influencing chromatographic resolution.

References

Improving sensitivity of Sofosbuvir impurity F detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sofosbuvir (B1194449) and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and improving the sensitivity of Sofosbuvir impurity F analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a diastereoisomer of Sofosbuvir. As stereoisomers can have different pharmacological and toxicological profiles, it is crucial to control the level of this impurity in the final drug product to ensure its safety and efficacy. Regulatory agencies require stringent control of isomeric impurities.

Q2: Which analytical technique is most suitable for detecting this compound?

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound.[1][2][3][4] UPLC provides superior resolution and speed compared to conventional HPLC, which is particularly advantageous for separating diastereomers.[5] Chiral HPLC can also be employed for the specific separation of stereoisomers.

Q3: How can I improve the sensitivity of my UPLC-MS/MS method for impurity F?

Several strategies can enhance sensitivity:

  • Optimize Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and the pH of the aqueous phase can significantly impact ionization efficiency and chromatographic separation. The addition of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and signal intensity.[2]

  • Fine-tune Mass Spectrometer Parameters: Optimization of ion source parameters (e.g., capillary voltage, gas flow, and temperature) and compound-specific parameters (e.g., cone voltage and collision energy) is critical for maximizing the signal-to-noise ratio.[2]

  • Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can concentrate the analyte and remove matrix components that may cause ion suppression.

  • Use a High-Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm) will provide sharper peaks, leading to a better signal-to-noise ratio.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for Sofosbuvir impurities?

LOD and LOQ values are method-dependent. However, published methods for Sofosbuvir and its impurities using UPLC-UV have reported LODs and LOQs in the range of 0.04 µg/mL and 0.125 µg/mL, respectively.[5][6] For UPLC-MS/MS methods, the sensitivity is significantly higher, with LOQs for Sofosbuvir reported as low as 0.25 ng/mL.[7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Resolution Between Sofosbuvir and Impurity F

Symptoms:

  • Co-eluting or partially overlapping peaks for Sofosbuvir and impurity F.

  • Inability to accurately quantify impurity F.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Modify the organic-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Adjust the pH of the aqueous phase; a change of even 0.2 pH units can alter selectivity.
Inappropriate Column Use a high-resolution UPLC column (e.g., C18 with a sub-2 µm particle size). Consider a chiral column specifically designed for separating stereoisomers.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve the resolution between closely eluting compounds.
Elevated Column Temperature Vary the column temperature. Temperature can affect the selectivity of the stationary phase.
Issue 2: Peak Tailing for Impurity F

Symptoms:

  • Asymmetrical peak shape with a "tail" extending from the peak.

  • Inaccurate peak integration and quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations to block active silanol (B1196071) groups on the column. Use a mobile phase with a lower pH to suppress the ionization of silanols.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Symptoms:

  • Impurity F peak is not detectable or is very small compared to the baseline noise.

  • High variability in the quantification of low-level impurity F.

Possible Causes & Solutions:

CauseSolution
Suboptimal MS/MS Parameters Perform a full optimization of the ion source and compound-specific parameters for impurity F. This includes infusion experiments to determine the optimal precursor and product ions, cone voltage, and collision energy.
Ion Suppression from Matrix Improve the sample clean-up procedure (e.g., use a more selective SPE sorbent). Dilute the sample if the impurity F concentration is still within the detectable range. Modify the chromatography to separate impurity F from co-eluting matrix components.
Inefficient Ionization Adjust the mobile phase pH to promote the ionization of impurity F. Experiment with different mobile phase additives (e.g., ammonium formate, formic acid).
Dirty Ion Source Clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Experimental Protocols

Key Experiment 1: UPLC-MS/MS Method for Improved Sensitivity

This protocol provides a starting point for developing a highly sensitive method for the detection of this compound.

Chromatographic Conditions:

ParameterRecommended Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr
MRM Transition To be determined by infusion of Sofosbuvir and impurity F standards. A common transition for Sofosbuvir is m/z 530.2 → 243.2.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the UPLC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation ESI_Ionization ESI Ionization Chromatographic_Separation->ESI_Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) ESI_Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_method Method Troubleshooting cluster_column Column Troubleshooting cluster_system System Troubleshooting Start Poor Peak Shape (Tailing or Splitting) Check_Method Review Method Parameters Start->Check_Method Check_Column Inspect Column Condition Check_Method->Check_Column Parameters OK Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic %) Check_Method->Adjust_Mobile_Phase Parameter Issue Check_System Examine HPLC System Check_Column->Check_System Column OK Flush_Column Flush Column Check_Column->Flush_Column Column Issue Check_for_Leaks Check for Leaks Check_System->Check_for_Leaks System Issue Optimize_Gradient Optimize Gradient Profile Adjust_Mobile_Phase->Optimize_Gradient Reduce_Injection_Volume Reduce Injection Volume Optimize_Gradient->Reduce_Injection_Volume End Peak Shape Improved Reduce_Injection_Volume->End Replace_Guard_Column Replace Guard Column Flush_Column->Replace_Guard_Column Replace_Column Replace Analytical Column Replace_Guard_Column->Replace_Column Replace_Column->End Clean_Injector Clean Injector Check_for_Leaks->Clean_Injector Minimize_Dead_Volume Minimize Dead Volume Clean_Injector->Minimize_Dead_Volume Minimize_Dead_Volume->End

Caption: Logical troubleshooting workflow for addressing poor peak shape in HPLC analysis.

References

Technical Support Center: Analysis of Sofosbuvir and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the on-column degradation of Sofosbuvir impurity F during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

A1: this compound is a diastereomer of Sofosbuvir, an antiviral drug used to treat Hepatitis C.[1][2] It is crucial to monitor and control impurities in pharmaceutical products to ensure their safety and efficacy. Regulatory agencies have strict guidelines for impurity profiling.

Q2: What are the primary causes of on-column degradation of pharmaceutical compounds during HPLC analysis?

A2: On-column degradation can be caused by a variety of factors, including:

  • Mobile phase composition: The pH, solvent type, and additives in the mobile phase can interact with the analyte, leading to degradation.[3]

  • Stationary phase interactions: The column's stationary phase can have active sites (e.g., residual silanols) that catalyze degradation reactions.

  • Temperature: Elevated column temperatures can accelerate degradation reactions.

  • Presence of contaminants: Impurities in the mobile phase or from the sample matrix can contribute to on-column degradation.

  • Dissolved gases: Oxygen dissolved in the mobile phase can lead to oxidative degradation of susceptible compounds.

Q3: Can this compound undergo on-column epimerization?

A3: While there is no direct study confirming on-column epimerization of this compound, it is a known phenomenon for other chiral compounds during HPLC analysis.[4] Epimerization is the conversion of one diastereomer into another and can be influenced by the mobile phase composition, temperature, and stationary phase.[4]

Q4: What are the initial signs of on-column degradation of this compound in a chromatogram?

A4: Signs of on-column degradation can include:

  • The appearance of unexpected peaks.

  • Distorted peak shapes, such as tailing or fronting.

  • A decrease in the peak area of this compound with a corresponding increase in the area of a new peak.

  • Inconsistent and non-reproducible results between injections.

Troubleshooting Guide: Minimizing On-Column Degradation of this compound

This guide provides a systematic approach to identifying and resolving issues related to the on-column degradation of this compound.

Issue 1: Appearance of a New Degradation Peak and/or Loss of this compound Peak Area

This is the most direct evidence of on-column degradation. The following workflow can help diagnose and mitigate the problem.

cluster_0 Troubleshooting Workflow: On-Column Degradation cluster_1 Detailed Steps A Observe Unexpected Peak / Loss of Analyte B Investigate Mobile Phase Effects A->B Start Here C Evaluate Stationary Phase and Column Conditions B->C If problem persists B1 Modify Mobile Phase pH: - Adjust pH away from pKa of analyte. - Use buffers to maintain stable pH. B->B1 B2 Change Organic Modifier: - Switch between Acetonitrile and Methanol. B->B2 B3 Degas Mobile Phase Thoroughly: - To remove dissolved oxygen. B->B3 D Optimize Injection and Sample Preparation C->D If problem persists C1 Lower Column Temperature: - To reduce reaction rates. C->C1 C2 Try a Different Column: - Different stationary phase chemistry (e.g., C8, Phenyl). - End-capped column to minimize silanol (B1196071) interactions. C->C2 C3 Reduce Flow Rate: - To minimize time on column. C->C3 E Confirm Degradation Source D->E If problem persists D1 Use Mobile Phase as Sample Solvent: - To avoid solvent mismatch effects. D->D1 D2 Filter Samples: - To remove particulates. D->D2 F Solution Implemented E->F Problem Identified E1 Inject Standard in Mobile Phase: - Let it sit and re-inject to check for degradation in solution. E->E1 E2 Inject on a Different System/Column: - To isolate the issue to the specific column or system. E->E2

Caption: Troubleshooting workflow for on-column degradation.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Poor peak shape can be an indicator of secondary interactions with the stationary phase, which may contribute to degradation.

cluster_0 Troubleshooting Workflow: Poor Peak Shape cluster_1 Detailed Steps A Observe Peak Tailing/Fronting B Address Mobile Phase Issues A->B Start Here C Evaluate Column Health B->C If problem persists B1 Adjust Mobile Phase pH: - To control ionization of analyte and silanols. B->B1 B2 Add an Amine Modifier (for basic compounds): - e.g., Triethylamine (TEA) to mask silanol activity. B->B2 D Optimize Sample and Injection C->D If problem persists E Resolution Achieved C->E Problem Resolved C1 Use a Guard Column: - To protect the analytical column from contaminants. C->C1 C2 Flush the Column: - With a strong solvent to remove adsorbed impurities. C->C2 C3 Replace the Column: - If it is old or has been subjected to harsh conditions. C->C3 D1 Lower Injection Volume/Concentration: - To avoid column overload. D->D1 D2 Ensure Sample Solvent is Weaker than Mobile Phase. D->D2

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

The following tables summarize typical HPLC conditions used for the analysis of Sofosbuvir and its impurities, which can serve as a starting point for method development and troubleshooting.

Table 1: Reported HPLC Methods for Sofosbuvir and its Impurities

ParameterMethod 1[5][6]Method 2[7]Method 3[8]Method 4[9]Method 5[10]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Athena C18 (4.6 x 250 mm, 5 µm)Kromasil 100 C18 (4.6 x 250 µm, 5 µm)HSS (2.1 x 100 mm, 1.8 µm)Hypersil BDS C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.1% TFA in Water:Acetonitrile (50:50)Methanol:Water (70:30)A: Buffer:ACN (97.5:2.5) B: ACN:IPA:MeOH:H2O (60:20:10:10)Buffer:Acetonitrile (50:50)Methanol:Phosphate Buffer pH 3 (75:25)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.3 mL/min1.0 mL/min
Detection 260 nm260 nm263 nm260 nm260 nm
Temperature AmbientAmbient25°C30°C30°C

Table 2: Summary of Forced Degradation Studies of Sofosbuvir

Stress ConditionReagentDurationDegradation Observed
Acidic Hydrolysis 0.1 M HCl2 hours at 60°CSignificant Degradation
Alkaline Hydrolysis 0.1 M NaOH30 minutes at 60°CSignificant Degradation
Oxidative 30% H₂O₂24 hours at RTSignificant Degradation
Thermal 80°C48 hoursNo significant degradation
Photolytic UV light24 hoursNo significant degradation

Experimental Protocols

Protocol 1: General HPLC Method for Sofosbuvir and Impurity F Analysis

This protocol is a general starting point based on commonly used methods.[5][6][7]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase initial conditions to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution of Sofosbuvir and impurity F to verify system performance, including resolution, peak asymmetry, and theoretical plates.

Protocol 2: Experiment to Investigate On-Column Degradation

This protocol helps determine if the degradation is occurring on the column or in the sample vial.

  • Prepare a fresh standard solution of Sofosbuvir containing impurity F in the mobile phase.

  • Inject the standard immediately and record the chromatogram.

  • Let the same standard solution sit in the autosampler at a controlled temperature for a period equivalent to a typical run sequence (e.g., 8-12 hours).

  • Re-inject the aged standard solution and compare the chromatogram to the initial injection.

    • If new peaks appear or the impurity F peak decreases in the aged sample , degradation is likely occurring in the sample solution.

    • If the degradation is only observed during the chromatographic run and not in the aged sample , it is likely an on-column phenomenon.

  • To further confirm on-column degradation , inject the sample on a different, new column of the same type or a column with a different stationary phase chemistry. A change in the degradation profile would suggest a column-specific issue.

References

Selection of optimal stationary phase for Sofosbuvir impurity F separation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofosbuvir Impurity F Separation

This guide provides troubleshooting advice and frequently asked questions regarding the selection of an optimal stationary phase for the chromatographic separation of Sofosbu-vir and its related substance, Impurity F.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended stationary phase for separating Sofosbuvir and Impurity F?

A1: The most frequently utilized and recommended stationary phase for the analysis of Sofosbuvir and its impurities is reversed-phase C18 (octadecyl silane) .[1][2][3][4][5] C18 columns provide a good balance of hydrophobic retention and selectivity for Sofosbuvir, which is a moderately polar compound, and its related impurities. Several studies have successfully employed C18 columns with various particle sizes (e.g., 2.5 µm, 5 µm) and dimensions to achieve effective separation.[1][5]

Q2: I am observing co-elution or poor resolution between Sofosbuvir and Impurity F on a C18 column. What should I do?

A2: Poor resolution can be addressed by several strategies:

  • Optimize Mobile Phase Composition: Small, deliberate variations in the mobile phase, such as adjusting the ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer, can significantly impact selectivity.[4] Modifying the pH of the aqueous phase can also alter the ionization state of the analytes and improve separation.

  • Try a Different C18 Column: Not all C18 columns are the same. Columns from different manufacturers can have variations in silica (B1680970) purity, end-capping, and carbon load, leading to different selectivities. Trying a C18 column with a different bonding chemistry or a high-density bonding may provide the necessary resolution.[4]

  • Consider Alternative Stationary Phases: If optimizing the method on a C18 column fails, consider a stationary phase with a different retention mechanism. Phenyl-hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivity through π-π interactions, which may be beneficial for separating structurally similar compounds like diastereomers.[6]

Q3: Can I use a stationary phase other than C18, such as C8 or Phenyl, for this separation?

A3: Yes, alternative stationary phases can be used and are a key part of method development, especially when typical C18 columns do not provide adequate separation. A study on forced degradation of Sofosbuvir explored various stationary phases including C8, Phenyl, Phenyl-hexyl, and Cyano columns to resolve the drug from its degradation products.[6] While C8 offers less hydrophobic retention than C18, a Phenyl column introduces different selectivity based on aromatic interactions. The choice depends on the specific impurity profile and the polarity of Impurity F relative to Sofosbuvir.

Q4: My peak shapes for Sofosbuvir and Impurity F are poor (e.g., tailing or fronting). How can the stationary phase choice affect this?

A4: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Unreacted silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on the analytes, causing peak tailing. Using a modern, high-purity, end-capped C18 column can minimize these interactions.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for both Sofosbuvir and its impurities. The use of a buffer, such as a phosphate (B84403) or formate (B1220265) buffer, is crucial for controlling the pH and improving peak shape.[4][6]

  • Column Overload: Injecting too much sample can lead to fronting or tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guide

Problem Potential Cause Related to Stationary Phase Recommended Solution
Poor Resolution / Co-elution Insufficient selectivity of the current stationary phase.1. Optimize the mobile phase on the current column. 2. Switch to a C18 column from a different brand with alternative bonding technology. 3. Evaluate a stationary phase with a different selectivity (e.g., Phenyl-Hexyl, PFP).[6]
Peak Tailing Secondary interactions with residual silanols on the silica surface.1. Use a high-purity, fully end-capped C18 or C8 column. 2. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution). 3. Ensure the mobile phase pH is optimal.
Short Retention Time / No Retention Stationary phase is not retentive enough for the analytes.1. Switch from a C8 to a more retentive C18 column. 2. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.
Long Run Time / High Backpressure Column particle size is too small for the HPLC system, or the column is clogged.1. Ensure the chosen column (e.g., a sub-2 µm for UPLC) is compatible with the system's pressure limits. 2. Use guard columns to protect the analytical column from particulate matter. 3. If pressure is high, try a column with a larger particle size (e.g., 5 µm instead of 2.5 µm).

Experimental Protocols & Data

Protocol: Recommended RP-HPLC Method

This protocol is a representative method for the separation of Sofosbuvir and its related impurities based on published literature.[1][4]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Stationary Phase: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 4.0) and acetonitrile in a ratio of 60:40 (v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[4]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Data: Comparison of Stationary Phases

The selection of a stationary phase is a critical step in method development. Different phases were tested to optimize the separation of Sofosbuvir from its degradation products, which include various impurities.

Stationary Phase TypeObservation / OutcomeReference
C18 (e.g., X-Bridge C18) Optimal Choice. Provided the best elution profile with good peak shape and separation for all compounds.[6]
C8 Tested as an alternative with less hydrophobicity.[6]
Phenyl / Phenyl-hexyl Evaluated for alternative selectivity based on π-π interactions.[6]
Cyano Considered for its different polarity and selectivity.[6]
Primesep B A mixed-mode stationary phase capable of retaining and analyzing Sofosbuvir.[7]

Visual Guides

G cluster_workflow Stationary Phase Selection Workflow start Start: Define Separation Goal (Sofosbuvir & Impurity F) c18 Step 1: Initial Screening Select a standard C18 column start->c18 eval1 Step 2: Evaluate Resolution Is separation adequate? c18->eval1 optimize Step 3: Optimize Method Adjust mobile phase (pH, % organic) eval1->optimize No end End: Final Method eval1->end Yes eval2 Step 4: Re-evaluate Resolution optimize->eval2 alt_phase Step 5: Screen Alternative Phases (Phenyl-Hexyl, PFP, C8) eval2->alt_phase No eval2->end Yes alt_phase->eval1 Screen

Caption: Workflow for selecting the optimal stationary phase.

G cluster_logic Analyte-Stationary Phase Interaction Logic cluster_phases Stationary Phases Analyte Analyte Properties Polarity Hydrophobicity Aromaticity C18 C18 Phase Primary Interaction: Hydrophobic Analyte->C18 High Hydrophobicity Phenyl Phenyl Phase Interactions: Hydrophobic + π-π Analyte->Phenyl Aromatic Ring Present

Caption: Relationship between analyte properties and phase selection.

G cluster_troubleshooting Troubleshooting Poor Resolution start Problem: Co-elution on C18 q1 Adjusted mobile phase (% Organic / pH)? start->q1 q1->q1 s1 Try different C18 column (different end-capping/brand) q1->s1 Yes q2 Resolution Improved? s1->q2 s2 Change stationary phase (e.g., Phenyl-Hexyl) q2->s2 No end Resolution Achieved q2->end Yes s2->q2 Re-evaluate

Caption: Troubleshooting flowchart for co-elution issues.

References

Technical Support Center: Optimizing Mobile Phase for Sofosbuvir Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for better separation of Sofosbuvir (B1194449) isomers.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the chromatographic separation of Sofosbuvir diastereomers.

Question: I am seeing poor or no resolution between the Sofosbuvir isomer peaks. What should I do?

Answer:

Poor resolution is a common issue when separating structurally similar compounds like diastereomers. A systematic approach to mobile phase optimization is crucial.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC/UPLC system is performing correctly. Check for pressure fluctuations, and ensure the column is properly conditioned and has not exceeded its lifetime.

  • Review Initial Method Parameters: A good starting point for separating Sofosbuvir and its related substances often involves a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Troubleshooting Mobile Phase Composition:

  • Adjust Organic Modifier Ratio: The ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer is a critical parameter.

    • Decrease the percentage of the organic modifier in the mobile phase. This will generally increase the retention times of the isomers, providing more opportunity for the stationary phase to interact differently with them, which can lead to better separation.

    • Make small, incremental changes (e.g., 2-5%) and observe the effect on resolution.

  • Change the Organic Modifier: If adjusting the ratio of your current organic modifier is not effective, consider switching to a different one.

    • If you are using acetonitrile, try methanol , or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the ionization state of the analytes and, consequently, their interaction with the stationary phase.[1][2]

    • For Sofosbuvir, a slightly acidic pH is often used.[1][3][4][5] Consider adjusting the pH of your buffer within a range of 3.0 to 4.5.[1][5] Use a high-purity acid like phosphoric acid or formic acid to make these adjustments.[3][6][7]

    • Even small changes in pH (e.g., ±0.2 units) can sometimes lead to significant improvements in resolution.

  • Buffer Concentration: The concentration of the buffer salts can also influence peak shape and resolution. If you are using a phosphate (B84403) or acetate (B1210297) buffer, you can experiment with concentrations typically in the range of 10-50 mM.

Question: My isomer peaks are broad and tailing. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Here are some common causes and solutions related to the mobile phase:

  • Mobile Phase pH is Inappropriate: If the mobile phase pH is too close to the pKa of Sofosbuvir, it can lead to mixed ionization states and peak tailing. As mentioned previously, operating in a slightly acidic pH range where the molecule is fully protonated can often improve peak shape.[1]

  • Contamination: Ensure your mobile phase solvents are of high purity (HPLC or UPLC grade) and have been properly filtered and degassed.[1] Contaminants can interfere with the separation and cause peak distortion.

  • Insufficient Buffer Capacity: If your sample is dissolved in a diluent that is significantly different from the mobile phase, it can cause peak shape issues upon injection. Ensure your buffer concentration is sufficient to maintain the desired pH.

Question: The retention times for my isomer peaks are too long. How can I reduce the analysis time without sacrificing resolution?

Answer:

Long retention times can decrease sample throughput. Here’s how to address this:

  • Increase the Organic Modifier Percentage: Gradually increase the proportion of the organic solvent (acetonitrile or methanol) in your mobile phase. This will decrease retention times. Be mindful that this may also decrease resolution, so a balance must be found.

  • Consider a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly reduce run times. A shallow gradient that slowly increases the organic modifier concentration around the elution time of the isomers can provide both good separation and a shorter overall analysis time.

  • Increase Flow Rate: A higher flow rate will decrease retention times. However, be aware that excessively high flow rates can lead to a loss of resolution and an increase in system pressure. Check the manufacturer's recommended operating pressure for your column.

Data Presentation: Example Chromatographic Conditions

The following tables summarize example starting conditions and the impact of mobile phase modifications. Note that these are illustrative examples to guide your optimization process.

Table 1: Example Starting Chromatographic Conditions for Sofosbuvir Isomer Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 260 nm
Injection Volume 20 µL

This table is a composite representation of typical starting conditions found in the literature for Sofosbuvir analysis.[1][3]

Table 2: Illustrative Impact of Mobile Phase Changes on Isomer Separation (Hypothetical Data)

Mobile Phase Composition (Buffer:Acetonitrile)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
60:4010.210.81.2
65:3512.513.51.8
70:3015.116.52.1

This table illustrates the general principle that decreasing the organic modifier percentage increases retention and can improve resolution.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase

  • Reagent Preparation: To prepare a 0.05 M phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to the desired value (e.g., 4.0 ± 0.1) using diluted phosphoric acid.[1]

  • Filtration: Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.[1]

  • Mobile Phase Combination: Mix the filtered buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (v/v).

  • Degassing: Degas the final mobile phase mixture using an ultrasonic bath or vacuum degassing to prevent bubble formation in the HPLC system.[1]

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Outcome prep_system Prepare HPLC System & Column prep_mobile Prepare Mobile Phase (Buffer + Organic) prep_system->prep_mobile prep_sample Prepare Sofosbuvir Sample prep_mobile->prep_sample run_initial Inject Sample with Initial Method prep_sample->run_initial eval_resolution Evaluate Isomer Resolution run_initial->eval_resolution good_res Adequate Resolution (Rs > 1.5) eval_resolution->good_res Yes poor_res Poor Resolution (Rs < 1.5) eval_resolution->poor_res No adjust_ratio Adjust Organic:Aqueous Ratio adjust_ratio->run_initial Re-analyze change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_ratio->change_organic If no improvement adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If no improvement adjust_ph->run_initial Re-analyze poor_res->adjust_ratio Re-analyze

Caption: Experimental workflow for mobile phase optimization of Sofosbuvir isomer separation.

Troubleshooting start Problem: Poor Peak Resolution q1 Is retention time sufficient? start->q1 a1_yes Decrease Organic Modifier % q1->a1_yes No q2 Are peaks symmetrical? q1->q2 Yes a1_yes->q2 a1_no Increase Organic Modifier % (to check for co-elution at void) a2_yes Change Organic Modifier (ACN <=> MeOH) q2->a2_yes Yes a2_no Adjust Mobile Phase pH (e.g., pH 3.0-4.5) q2->a2_no No (Tailing) q3 Still no improvement? a2_yes->q3 a2_no->q3 a3_yes Consider a different column stationary phase (e.g., Phenyl-Hexyl) or a chiral column q3->a3_yes Yes a3_no Method Optimized q3->a3_no No

Caption: Logical troubleshooting guide for improving the resolution of Sofosbuvir isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the diastereomers of Sofosbuvir? A1: Sofosbuvir is a single-isomer drug. Other diastereomers are considered impurities and may have different pharmacological (efficacy and toxicity) profiles. Regulatory agencies require that the isomeric purity of the drug substance and product is controlled and quantified to ensure patient safety and product efficacy.

Q2: What type of column is best for separating Sofosbuvir isomers? A2: A standard C18 (octadecylsilane) column is the most common choice for the analysis of Sofosbuvir and is a good starting point for separating its diastereomers.[1][3][8] If a C18 column does not provide adequate separation, a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column, could be investigated. For very challenging separations, a chiral stationary phase (CSP) may be necessary.

Q3: Can I use a UPLC system instead of an HPLC system? A3: Yes, a UPLC (Ultra-Performance Liquid Chromatography) system can be highly advantageous for separating closely related isomers.[9] The smaller particle size of UPLC columns (typically < 2 µm) provides higher efficiency and resolution, which can significantly improve the separation of diastereomers.[9][10] UPLC methods are also generally faster than HPLC methods.

Q4: What detection wavelength should I use for Sofosbuvir and its isomers? A4: Sofosbuvir has a UV absorbance maximum at approximately 260 nm.[3] This wavelength is commonly used for its detection and should be suitable for its isomers as they share the same chromophore.

Q5: Should I use an isocratic or gradient elution method? A5: An isocratic method (constant mobile phase composition) is often simpler to develop and validate. However, if there is a significant difference in retention between Sofosbuvir and its isomers, or if you need to elute other impurities with different polarities, a gradient method may be more efficient. A shallow gradient can be particularly effective for improving the resolution of closely eluting peaks.

References

Impact of pH on the chromatographic behavior of Sofosbuvir impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofosbuvir Impurity Analysis

Welcome to the technical support center for the chromatographic analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for the analysis of Sofosbuvir and its impurities?

A1: The pH of the mobile phase is a crucial parameter because it directly influences the ionization state of Sofosbuvir and its impurities.[1] Sofosbuvir has a pKa of approximately 9.3.[2] Many of its impurities, particularly those resulting from hydrolysis, are also ionizable.[3] In reversed-phase HPLC, the retention of a compound is highly dependent on its polarity.

  • At low pH (e.g., pH 2-4): Both Sofosbuvir and its basic impurities will be protonated (ionized). This increases their polarity, leading to earlier elution and shorter retention times.

  • At neutral pH: The ionization state will be mixed, which can lead to poor peak shapes, such as tailing or splitting.[1]

  • At high pH (approaching the pKa): Sofosbuvir will be in a state of mixed ionization, which is generally not ideal for good chromatography.

Therefore, controlling the pH ensures that all analytes are in a consistent, single-ionization state (either fully ionized or fully unionized), which results in sharp, symmetrical peaks and reproducible retention times.[1] For robust separation, it is often recommended to work at a pH that is at least 2 units away from the analyte's pKa.

Q2: I am observing poor peak shapes (tailing) for my impurity peaks. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like Sofosbuvir and some of its impurities is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can help mitigate this issue. At low pH, the silanol groups are protonated and less likely to interact with the ionized basic analytes, resulting in more symmetrical peaks.[4] Additionally, ensure your column is not degraded; columns can be damaged by extreme pH values (<2 or >8).[1]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time drift is a common issue that can often be traced back to the mobile phase.[1]

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A minimum of 10-15 column volumes is recommended.

  • Unstable pH: If you are not using a buffer, or if the buffer capacity is insufficient, the pH of the mobile phase can change over time (e.g., by absorbing atmospheric CO2), leading to shifting retention times.[1] Always use a suitable buffer, especially when operating near the pKa of an analyte.

  • Mobile Phase Composition: Check for changes in the mobile phase composition due to evaporation of the more volatile solvent or errors in preparation.[5]

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution between Sofosbuvir and a closely eluting impurity. The mobile phase pH is not optimal for differentiating the ionization states of the two compounds.Systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units). A change in pH can alter the selectivity between two compounds if their pKa values differ.
All peaks are eluting too early (low retention). The mobile phase is too strong (high organic content), or the pH is causing the analytes to be highly ionized and polar.1. Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).2. If using a low pH, consider if a slightly higher pH (while still ensuring full ionization) might provide better retention without compromising peak shape.
Peak splitting or broad peaks. The mobile phase pH is too close to the pKa of Sofosbuvir or an impurity, causing a mixed ionization state during elution.[1]Adjust the pH to be at least 2 units away from the pKa of the analytes. For Sofosbuvir (pKa ~9.3), a low pH (e.g., 2.5-4.0) is generally effective.
Loss of signal or significantly reduced peak area. The pH of the mobile phase may be causing the degradation of the analyte on the column.Sofosbuvir is known to degrade under acidic and alkaline conditions.[3][7] Ensure the chosen pH is not causing on-column degradation. Check the stability of your sample and standard solutions in the prepared mobile phase.

Data Presentation: Impact of pH on Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of Sofosbuvir and a key impurity (Impurity A, a hypothetical basic impurity) at different mobile phase pH values.

Mobile Phase pH Analyte Retention Time (RT, min) Resolution (Rs) Tailing Factor (Tf)
2.5 Sofosbuvir4.2-1.1
Impurity A5.12.81.2
4.5 Sofosbuvir4.8-1.4
Impurity A5.52.11.5
6.5 Sofosbuvir5.5-1.9
Impurity A5.81.22.2

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol: RP-HPLC Method for Sofosbuvir and Impurities

This protocol provides a starting point for method development. Optimization will be required based on the specific impurities of interest and the HPLC system used.

  • Chromatographic System:

    • HPLC with UV or PDA detector.

    • Data acquisition software.

  • Materials:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse XDB-C18).[8][9]

    • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate (B84403) or 0.1% trifluoroacetic acid) and adjust to the desired pH (e.g., 3.0) with phosphoric acid.[8][9][10] Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

    • Diluent: A mixture of Mobile Phase A and B, similar to the initial gradient conditions (e.g., 50:50 Water:Acetonitrile).[9]

    • Sample Preparation: Prepare a stock solution of Sofosbuvir and its impurities in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 260 nm.[8][9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 40 60
      25 40 60
      26 90 10

      | 30 | 90 | 10 |

Visualizations

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Path start Chromatographic Issue Observed (e.g., Poor Resolution, Peak Tailing) check_ph Is Mobile Phase pH Optimal for Analytes? start->check_ph check_column Check Column Health & Age check_ph->check_column check_system Verify System (Leaks, Flow Rate) check_ph->check_system adjust_ph Adjust pH (e.g., Lower to pH 2.5-3.5) check_ph->adjust_ph No end Problem Resolved check_ph->end Yes replace_column Replace Column check_column->replace_column check_system->end optimize_gradient Optimize Gradient Profile adjust_ph->optimize_gradient optimize_gradient->end replace_column->end

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect ph Mobile Phase pH ionization Analyte Ionization State (Unionized vs. Ionized) ph->ionization controls retention Retention Time (RT) ionization->retention affects shape Peak Shape ionization->shape affects low_ph Low pH (e.g., < 4) Analyte is Ionized (Polar) high_rt Shorter RT good_shape Good Peak Shape

References

Technical Support Center: Enhancing Extraction Recovery of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Sofosbuvir impurity F from drug products.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during sample preparation can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

Initial Assessment: Are you observing consistently low recovery?

Before modifying your extraction protocol, ensure the issue is consistent. Inconsistent recovery may point towards issues with instrument calibration, sample handling, or solution stability rather than the extraction method itself.

Common Cause CategorySpecific IssueRecommended Action
Sample Dissolution Incomplete dissolution of the tablet powder in the extraction solvent.Increase sonication time or use a mechanical shaker. Ensure the chosen solvent has good solubility for both Sofosbuvir and Impurity F (e.g., Methanol (B129727), Acetonitrile).
Adsorption of Impurity F onto undissolved excipients.Optimize the solvent-to-sample ratio to ensure complete wetting and dispersion of the sample matrix.
Solvent Selection & pH The polarity of the extraction solvent is not optimal for Impurity F.This compound is a diastereomer of Sofosbuvir and is expected to be a polar molecule. Use polar solvents like methanol, acetonitrile, or a mixture with water. Solubility has been reported in DMSO and acetonitrile.[1]
The pH of the extraction diluent is not suitable for Impurity F, which may be ionizable.Adjust the pH of the diluent. For potentially acidic or basic impurities, a buffered solution or the addition of a small amount of acid (e.g., 0.1% formic acid) or base can improve solubility and recovery.[2][3]
Excipient Interference Common tablet excipients (e.g., microcrystalline cellulose, croscarmellose sodium) may adsorb the polar impurity F.Consider a pre-treatment step or a more rigorous extraction technique like solid-phase extraction (SPE) to separate the impurity from interfering excipients.
High concentrations of certain excipients can alter the properties of the extraction solvent, reducing its effectiveness.Increase the volume of the extraction solvent or perform a sequential extraction.
Sample Filtration Adsorption of Impurity F onto the filter membrane.Test different filter materials (e.g., PVDF, PTFE, Nylon). Pre-wetting the filter with the extraction solvent can help minimize adsorption.
Analyte Degradation Impurity F may be unstable in the chosen extraction solvent or under certain pH conditions.Perform a solution stability study of a pure standard of Impurity F in the extraction diluent to assess its stability over the typical sample preparation and analysis time.

Troubleshooting Decision Tree:

Troubleshooting_Low_Recovery start Low Recovery of this compound check_dissolution Is sample completely dissolved? start->check_dissolution optimize_dissolution Action: Increase sonication time/agitation. Optimize solvent-to-sample ratio. check_dissolution->optimize_dissolution No check_solvent Is the extraction solvent optimal? check_dissolution->check_solvent Yes optimize_dissolution->check_solvent solvent_optimization Action: Evaluate different polar solvents (MeOH, ACN, water mixtures). Consider pH adjustment of the diluent. check_solvent->solvent_optimization No check_excipients Is excipient interference suspected? check_solvent->check_excipients Yes solvent_optimization->check_excipients excipient_mitigation Action: Use Solid-Phase Extraction (SPE). Increase extraction solvent volume. check_excipients->excipient_mitigation Yes check_filtration Is the filter type appropriate? check_excipients->check_filtration No excipient_mitigation->check_filtration filter_optimization Action: Test different filter membranes (PVDF, PTFE). Pre-wet the filter. check_filtration->filter_optimization No final_assessment Re-evaluate Recovery check_filtration->final_assessment Yes filter_optimization->final_assessment

Caption: Troubleshooting workflow for low extraction recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction solvent for this compound?

A good starting point is a polar solvent such as methanol or acetonitrile, or a mixture of these with water.[4] Since this compound is soluble in acetonitrile, this is a promising choice.[1] The mobile phase used for the HPLC analysis can also be an effective extraction diluent.

Q2: How can I determine if excipients are causing low recovery?

To assess the impact of excipients, you can perform a recovery experiment using a placebo formulation (a formulation containing all the excipients but no active pharmaceutical ingredient, API). Spike the placebo with a known amount of this compound standard and perform the extraction. If the recovery is low from the spiked placebo, it strongly suggests an interaction with one or more excipients.

Q3: Can sonication time and temperature affect the recovery of Impurity F?

Yes, both sonication time and temperature can influence recovery. Increased sonication time can improve the dissolution of the drug product and the extraction of the impurity. However, excessive sonication or high temperatures could potentially lead to the degradation of the impurity. It is advisable to perform experiments with varying sonication times (e.g., 15, 30, 45 minutes) at a controlled temperature to find the optimal conditions.

Q4: What is Solid-Phase Extraction (SPE) and how can it help improve recovery?

Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[5] For a polar analyte like this compound, a suitable SPE sorbent can be used to retain the impurity while allowing interfering excipients to be washed away. The retained impurity can then be eluted with a strong solvent, resulting in a cleaner sample and potentially higher recovery.

Q5: Should I be concerned about the stability of this compound in the extraction solvent?

Yes, analyte stability is a critical factor. It is recommended to conduct a solution stability study by preparing a solution of the Impurity F standard in your chosen extraction diluent and analyzing it at different time points (e.g., 0, 4, 8, 24 hours) under your typical laboratory conditions. This will help you understand if the impurity is degrading over time, which would appear as low recovery.

Experimental Protocols

Protocol 1: Standard Extraction Procedure for Sofosbuvir Tablets

This protocol is a general procedure for the extraction of Sofosbuvir and its impurities from a tablet formulation.

Materials:

  • Sofosbuvir tablets

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Weigh and finely crush a representative number of Sofosbuvir tablets to obtain a homogenous powder.

  • Accurately weigh a portion of the tablet powder equivalent to a single dose of Sofosbuvir and transfer it to a volumetric flask.

  • Add a measured volume of extraction solvent (e.g., Methanol:Water 50:50 v/v) to the flask.

  • Sonicate the flask for 30 minutes to facilitate dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with the extraction solvent.

  • Centrifuge a portion of the solution to pelletize insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Workflow for Standard Extraction:

Standard_Extraction_Workflow start Weigh Crushed Tablet Powder add_solvent Add Extraction Solvent start->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate dilute Dilute to Volume sonicate->dilute centrifuge Centrifuge dilute->centrifuge filter Filter into HPLC Vial centrifuge->filter end Analysis filter->end

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the classification, analysis, and comparison of impurities in Sofosbuvir, with a special focus on the diastereomeric Impurity F.

Introduction to Sofosbuvir and the Imperative of Impurity Profiling

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it plays a critical role in halting viral replication.[3] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, which can arise during the manufacturing process or through degradation, must be meticulously monitored and controlled in accordance with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1]

This guide provides a comparative analysis of Sofosbuvir Impurity F, a known diastereomer of Sofosbuvir, with other process-related and degradation impurities. By presenting available experimental data, detailed analytical methodologies, and clear visual representations of impurity classifications and analytical workflows, this document aims to equip researchers and drug development professionals with the necessary information for robust impurity profiling of Sofosbuvir.

Classification of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized into two main classes: process-related impurities and degradation products. Process-related impurities are substances that are formed during the synthesis of the API, while degradation products result from the chemical breakdown of the API over time or under stress conditions.

Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and diastereomers. This compound falls into this category as a diastereomer of the active molecule.[4][5][6] Diastereomers can have different physicochemical properties and pharmacological activities, making their separation and quantification crucial.

Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.

G Classification of Sofosbuvir Impurities cluster_main cluster_process Process-Related Impurities cluster_degradation Degradation Products Sofosbuvir Impurities Sofosbuvir Impurities Process-Related Impurities Process-Related Impurities Sofosbuvir Impurities->Process-Related Impurities Degradation Products Degradation Products Sofosbuvir Impurities->Degradation Products Starting Materials Starting Materials Intermediates Intermediates By-products By-products This compound (Diastereomer) This compound (Diastereomer) Hydrolysis Products (Acidic/Basic) Hydrolysis Products (Acidic/Basic) Oxidative Products Oxidative Products Photolytic Products Photolytic Products

Classification of Sofosbuvir Impurities.

Comparative Data on Sofosbuvir Impurities

While direct comparative quantitative data for this compound against other process-related impurities is not extensively available in the public domain, forced degradation studies provide valuable insights into the stability of the Sofosbuvir molecule and the types of degradation products that can form. The following tables summarize the results from such studies.

Known Sofosbuvir Impurities
Impurity Name/IdentifierMolecular FormulaMolar Mass ( g/mol )TypeReference
SofosbuvirC₂₂H₂₉FN₃O₉P529.45API[2]
This compound C₃₄H₄₅FN₄O₁₃P₂798.69Process-Related (Diastereomer)[3][4][6][7]
Sofosbuvir Impurity CC₂₂H₂₉FN₃O₉P529.45Process-Related (Diastereomer)[8]
Sofosbuvir Impurity LC₂₂H₂₉FN₃O₉P529.45Process-Related (Diastereomer)[9]
Acid Degradation ProductC₁₆H₁₈FN₂O₈P416.08Degradation[10]
Base Degradation Product AC₁₆H₂₅FN₃O₉P453.13Degradation[10]
Base Degradation Product BC₁₃H₁₉FN₃O₉P411.08Degradation[10]
Oxidative Degradation ProductC₂₂H₂₇FN₃O₉P527.15Degradation[10]
Degradation Product I (Acid/Alkali)-488 (m/z)Degradation[11]
Degradation Product II (Alkali)-393.3 (m/z)Degradation[11]
Degradation Product III (Oxidative)-393 (m/z)Degradation[11]
Forced Degradation Studies of Sofosbuvir

The following tables summarize the conditions and outcomes of forced degradation studies on Sofosbuvir. These studies are crucial for identifying potential degradation pathways and for developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParametersDurationReference
Acid Hydrolysis0.1N HCl6 hours at 70°C[11]
Acid Hydrolysis1N HCl10 hours at 80°C (reflux)[10]
Base Hydrolysis0.1N NaOH10 hours at 70°C[11]
Base Hydrolysis0.5N NaOH24 hours at 60°C[10]
Oxidative3% H₂O₂7 days[11]
Oxidative30% H₂O₂2 days at 80°C[10]
Thermal50°C21 days[11]
PhotolyticDirect Sunlight21 days[11]
Photolytic254 nm UV light24 hours[10]

Table 2: Results of Forced Degradation Studies

Stress Condition% DegradationMajor Degradation Products IdentifiedReference
Acid Hydrolysis23%DP I (m/z 488)[11]
Acid Hydrolysis8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[10]
Base Hydrolysis50%DP II (m/z 393.3)[11]
Base Hydrolysis45.97%(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[10]
Oxidative19.02%DP III (m/z 393)[11]
Oxidative0.79%(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate[10]
ThermalNo degradation-[10][11]
PhotolyticNo degradation-[10][11]

Experimental Protocols for Impurity Analysis

A robust and validated analytical method is essential for the accurate identification and quantification of Sofosbuvir and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are the most common techniques employed.

General HPLC/UPLC Method for Sofosbuvir and its Impurities

This protocol represents a generalized procedure based on common practices reported in the literature.[10][11] Method parameters should be optimized and validated for specific laboratory conditions and requirements.

1. Instrumentation:

  • HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector. An MS detector can be used for identification and confirmation of impurities.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size for HPLC; shorter columns with smaller particles for UPLC).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a 50:50 (v/v) mixture of water with 0.1% formic acid and methanol (B129727).[11]

  • Flow Rate: Typically 1.0 mL/min for HPLC.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: Maximum absorbance for Sofosbuvir is around 261 nm.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water). Further dilute to a working concentration (e.g., 50 µg/mL).[11]

  • Impurity Standard Solutions: If available, prepare stock and working solutions of impurity reference standards in a similar manner.

  • Sample Solution (for drug substance): Accurately weigh and dissolve the Sofosbuvir sample in the chosen solvent to achieve a known concentration.

  • Sample Solution (for dosage form): Weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered before injection.

4. Forced Degradation Sample Preparation:

  • Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1N HCl and heat as required (e.g., 70°C for 6 hours).[11] Neutralize the solution before dilution and injection.

  • Base Hydrolysis: Dissolve the drug substance in a solution of 0.1N NaOH and heat as required (e.g., 70°C for 10 hours).[11] Neutralize the solution before dilution and injection.

  • Oxidative Degradation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 7 days).[11]

  • Thermal Degradation: Store the drug substance (solid or in solution) at an elevated temperature (e.g., 50°C) for a specified period.[11]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light or sunlight for a specified period.[10][11]

5. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards.

  • For unknown impurities, techniques like LC-MS/MS can be used for structural elucidation.

Workflow for Impurity Profiling

The process of identifying, quantifying, and controlling impurities in a drug substance is a systematic process that involves several key stages, from method development to routine quality control.

G General Workflow for Sofosbuvir Impurity Profiling cluster_workflow Method_Development Method Development (HPLC/UPLC) Forced_Degradation Forced Degradation Studies Method_Development->Forced_Degradation Impurity_Identification Impurity Identification (LC-MS/MS) Forced_Degradation->Impurity_Identification Method_Validation Method Validation (ICH Guidelines) Impurity_Identification->Method_Validation Routine_Analysis Routine Quality Control (Bulk Drug & Formulation) Method_Validation->Routine_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Sofosbuvir Impurities in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Sofosbuvir impurities, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The objective is to offer a practical resource for the development and validation of robust analytical procedures to ensure the quality and safety of Sofosbuvir drug products.

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, requires stringent quality control to monitor and quantify any impurities that may arise during its synthesis or degradation. The ICH guidelines, particularly Q2(R2) and Q14, provide a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4][5] This guide synthesizes data from various studies to compare different analytical approaches for Sofosbuvir impurity analysis.

Forced Degradation of Sofosbuvir: Understanding Impurity Formation

Forced degradation studies are a critical component of method validation, as they help to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[6][7] Sofosbuvir has been shown to degrade under various stress conditions, leading to the formation of specific impurities.

  • Acidic Hydrolysis: Degradation is observed in acidic conditions (e.g., 0.1N HCl), leading to the formation of specific degradation products.[6][7] One study reported 23% degradation after 6 hours of refluxing in 0.1N HCl at 70°C.[6] Another study found 8.66% degradation in 1N HCl at 80°C after 10 hours.[7]

  • Alkaline Hydrolysis: Sofosbuvir is highly susceptible to alkaline conditions (e.g., 0.1N NaOH), with one study reporting 50% degradation after 10 hours.[6] Another investigation showed 45.97% degradation in 0.5N NaOH at 60°C for 24 hours.[7]

  • Oxidative Degradation: Oxidative stress (e.g., 3% H2O2) also leads to the formation of degradation products.[6][7] One study reported 19.02% degradation after 7 days in 3% hydrogen peroxide.[6]

  • Thermal and Photolytic Conditions: Sofosbuvir has been found to be relatively stable under thermal and photolytic stress.[6][7]

The following diagram illustrates the typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analytical Procedure Acid Acid Drug_Substance Sofosbuvir Drug Substance/Product Acid->Drug_Substance Base Base Base->Drug_Substance Oxidation Oxidation Oxidation->Drug_Substance Heat Heat Heat->Drug_Substance Light Light Light->Drug_Substance Analysis HPLC/UPLC Analysis Drug_Substance->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile

Caption: Workflow of a forced degradation study for Sofosbuvir.

Comparison of Validated Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Sofosbuvir and its impurities.[8] The following tables summarize the validation parameters from different studies.

Table 1: Comparison of HPLC Methods for Sofosbuvir Impurity Analysis

ParameterMethod 1[9]Method 2[6]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)C18 Column
Mobile Phase 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50 v/v)Methanol:Water with 0.1% Formic acid (50:50 v/v)
Flow Rate Isocratic1.0 mL/min (Gradient)
Detection (UV) 260 nm261 nm
Linearity Range 160-480 µg/mL (Sofosbuvir)Not Specified
Correlation Coefficient (r²) > 0.999Not Specified
LOD 0.04 µg/mL (Sofosbuvir)Not Specified
LOQ 0.125 µg/mL (Sofosbuvir)Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (% RSD) < 2%< 1%

Table 2: UPLC Method for Sofosbuvir and its Degradation Products[7]

ParameterMethod Details
Column Waters X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)
Mobile Phase Gradient elution with a mixture of buffers and organic solvents
Flow Rate Not Specified
Detection Photo Diode Array (PDA)
Linearity Range Not Specified
Accuracy (% Recovery) 99.62 - 99.73%
Precision (% RSD) Not Specified

Experimental Protocols: Key Methodologies

A detailed experimental protocol is crucial for reproducibility. Below are generalized protocols based on the reviewed literature.

1. Sample Preparation for Forced Degradation Studies

  • Acid Degradation: Dissolve a known amount of Sofosbuvir in 0.1N HCl and reflux for a specified time (e.g., 6 hours at 70°C).[6] Neutralize the solution before analysis.

  • Base Degradation: Dissolve Sofosbuvir in 0.1N NaOH and keep at room temperature or reflux for a specified duration (e.g., 10 hours).[6] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H2O2 and store for a defined period (e.g., 7 days).[6]

  • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 50°C) for a specified time.[6]

  • Photolytic Degradation: Expose the solid drug or its solution to UV light or sunlight for a defined duration.[6]

2. General HPLC Method Protocol

  • Preparation of Mobile Phase: Prepare the specified mobile phase, filter through a 0.45 µm membrane filter, and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard and its impurity standards (if available) in a suitable diluent to prepare stock solutions. Prepare working standard solutions by appropriate dilution.

  • Sample Solution Preparation: For bulk drug, dissolve a known amount in the diluent. For dosage forms, weigh and finely powder a number of tablets, and then extract the drug with a suitable solvent.[7]

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the standard.

The following diagram illustrates the general workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Procedure's Intended Use Protocol Develop Validation Protocol Start->Protocol Parameters Select Validation Parameters (as per ICH Q2(R2)) Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity Parameters->Linearity Range Range Parameters->Range Accuracy Accuracy Parameters->Accuracy Precision Precision Parameters->Precision LOD Detection Limit Parameters->LOD LOQ Quantitation Limit Parameters->LOQ Robustness Robustness Parameters->Robustness Execute Execute Validation Experiments Specificity->Execute Linearity->Execute Range->Execute Accuracy->Execute Precision->Execute LOD->Execute LOQ->Execute Robustness->Execute Report Prepare Validation Report Execute->Report End End: Method is Validated Report->End

Caption: ICH Q2(R2) Analytical Method Validation Workflow.

Conclusion

The validation of analytical methods for Sofosbuvir impurities is a critical step in ensuring drug quality and patient safety. This guide provides a comparative overview of HPLC and UPLC methods, highlighting key validation parameters as stipulated by ICH guidelines. The provided experimental protocols and workflows serve as a practical resource for researchers and scientists in the pharmaceutical industry. It is essential to select and validate an analytical method that is specific, accurate, precise, and robust for its intended purpose of quantifying Sofosbuvir impurities.

References

A Comparative Guide to HPLC and UPLC Methods for Sofosbuvir Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

The analytical determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, robust and efficient analytical methods are paramount to ensure its safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this purpose; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[3][4] This guide provides a detailed comparison of HPLC and UPLC methods for the impurity profiling of Sofosbuvir, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

Fundamental Differences: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) both operate on the same fundamental principles of chromatography, separating components of a mixture based on their differential interactions with a stationary and a mobile phase.[3] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[5]

  • HPLC typically utilizes columns with stationary phase particles of 3-5 µm in diameter and operates at pressures up to 400 bar.[4][5]

  • UPLC , on the other hand, employs columns with sub-2 µm particles and can withstand much higher pressures, often exceeding 1000 bar.[4][5]

This reduction in particle size in UPLC leads to a significant increase in chromatographic efficiency, resulting in sharper and narrower peaks, which in turn enhances resolution and sensitivity.[6]

Experimental Protocols

Detailed methodologies for both HPLC and UPLC are crucial for reproducible impurity profiling. The following sections outline typical experimental conditions for the analysis of Sofosbuvir and its impurities.

HPLC Method for Sofosbuvir Impurity Profiling

A common approach for the analysis of Sofosbuvir and its process-related impurities involves a reversed-phase HPLC method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[7]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724), delivered in an isocratic mode.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 260 nm.[7]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient.

  • Sample Preparation: Standard solutions are prepared by dissolving Sofosbuvir and its impurities in a diluent of water and acetonitrile (50:50).[7] For forced degradation studies, Sofosbuvir is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.[1][2]

UPLC Method for Sofosbuvir Impurity Profiling

UPLC methods for Sofosbuvir offer a significant reduction in analysis time while improving separation efficiency.

  • Chromatographic System: A UPLC system with a photodiode array detector.[1]

  • Column: Acquity UPLC HSS C18, 2.1 × 100 mm, 1.8 µm.[9]

  • Mobile Phase: A gradient elution using a mixture of orthophosphoric acid buffer and acetonitrile is often employed to achieve optimal separation of impurities.[9] For example, a mobile phase of 0.1% ortho-phosphoric acid in water and methanol (B129727) (40:60 v/v) has been used.[10]

  • Flow Rate: 0.2 mL/min.[9]

  • Detection Wavelength: 260 nm.[10]

  • Injection Volume: 1 µL.[9]

  • Column Temperature: Ambient.[10]

  • Sample Preparation: Similar to HPLC, samples are prepared by dissolving the drug substance in a suitable diluent. Forced degradation studies are performed by exposing Sofosbuvir to acidic, alkaline, and oxidative stress conditions.[10]

Performance Comparison: HPLC vs. UPLC for Sofosbuvir Impurity Profiling

The choice between HPLC and UPLC often depends on the specific analytical requirements, such as sample throughput, sensitivity needs, and desired resolution. The following table summarizes the key performance differences between the two techniques for Sofosbuvir impurity profiling.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time 20–45 minutes[5]2–8 minutes[4]Up to 9 times faster, leading to higher sample throughput.[6]
Resolution GoodExcellentSharper, narrower peaks provide better separation of closely eluting impurities.[3][6]
Sensitivity StandardHighIncreased peak heights allow for the detection and quantification of trace-level impurities.[3][11]
Solvent Consumption HighLowReduced run times and flow rates can lead to a 70-80% reduction in solvent usage.[5]
System Backpressure Up to 400 bar[4][5]> 1000 bar[4][5]A key operational difference requiring specialized instrumentation.
Data Accuracy GoodExcellentBetter-defined peaks lead to improved accuracy and precision of analytical results.[3]

Visualizing the Workflow and Comparison

To better illustrate the practical differences and the evaluation framework, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Pathway cluster_uplc UPLC Pathway cluster_analysis Data Analysis prep Sofosbuvir Sample (Bulk Drug or Formulation) stress Forced Degradation (Acid, Base, Oxidative, etc.) prep->stress dissolve Dissolution in Diluent stress->dissolve hplc_inj HPLC Injection (20 µL) dissolve->hplc_inj uplc_inj UPLC Injection (1 µL) dissolve->uplc_inj hplc_sep Separation (C18, 4.6x250mm, 5µm) ~20-45 min hplc_inj->hplc_sep hplc_det UV Detection (260 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq uplc_sep Separation (C18, 2.1x100mm, <2µm) ~2-8 min uplc_inj->uplc_sep uplc_det PDA Detection (260 nm) uplc_sep->uplc_det uplc_det->data_acq peak_int Peak Integration & Identification data_acq->peak_int report Impurity Profile Report peak_int->report

Caption: Workflow for Sofosbuvir impurity analysis comparing HPLC and UPLC pathways.

G center Comparison of HPLC vs. UPLC for Sofosbuvir Impurity Profiling param1 Analysis Time (Speed) center->param1 param2 Resolution (Separation Efficiency) center->param2 param3 Sensitivity (LOD/LOQ) center->param3 param4 Solvent Consumption (Cost & Environmental Impact) center->param4 param5 System Backpressure (Instrumentation) center->param5 param6 Data Accuracy (Precision) center->param6

Caption: Key parameters for comparing HPLC and UPLC in Sofosbuvir impurity profiling.

Conclusion

Both HPLC and UPLC are robust and reliable techniques for the impurity profiling of Sofosbuvir. While HPLC remains a staple in many quality control laboratories due to its established methods and lower initial investment, UPLC offers undeniable advantages in terms of speed, resolution, and sensitivity. For high-throughput laboratories and in-depth impurity characterization where the detection of trace-level impurities is critical, the adoption of UPLC technology can lead to significant improvements in productivity and data quality. The choice between HPLC and UPLC should be based on a thorough evaluation of the specific analytical needs, sample throughput requirements, and available resources of the laboratory.

References

A Comparative Stability Analysis of Sofosbuvir and Its Diastereomeric Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the stability of Sofosbuvir, a cornerstone antiviral agent in the treatment of Hepatitis C, and its known process impurity, Sofosbuvir impurity F. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of stability profiles under various stress conditions. The data presented is based on forced degradation studies, which are crucial for understanding the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods.

This compound is identified as a diastereoisomer of Sofosbuvir[1][2][3]. While direct comparative stability studies between Sofosbuvir and impurity F are not extensively documented in publicly available literature, this guide synthesizes the existing stability data for Sofosbuvir under forced degradation conditions and provides context for the stability of its impurities.

Quantitative Stability Data: Sofosbuvir Degradation Profile

Forced degradation studies are instrumental in determining the intrinsic stability of a drug molecule by subjecting it to stress conditions more severe than accelerated stability testing. The following table summarizes the degradation of Sofosbuvir under various ICH-prescribed stress conditions as reported in several studies.

Stress ConditionReagents and DurationDegradation (%)Degradation Products IdentifiedSource
Acid Hydrolysis 0.1N HCl, 6 hours, 70°C23%DP I (m/z 488)[4]
1N HCl, 10 hours, 80°C (reflux)8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 417.08)[5]
Acidic conditions26%Not specified[6]
Alkaline Hydrolysis 0.1N NaOH, 10 hours, 70°C50%DP II (m/z 393.3)[4]
0.5N NaOH, 24 hours, 60°C45.97%Impurity-A (m/z 454.13) and Impurity-B (m/z 411.08)[5]
Oxidative Degradation 3% H₂O₂, 7 days19.02%DP III (m/z 393)[4]
30% H₂O₂, 2 days, 80°C0.79%Oxidative degradation product (m/z 528.15)[5]
Neutral Hydrolysis Water, 72 hours, room temp.23.03%Not specified[7]
Thermal Degradation 50°C, 21 daysNo degradation-[4]
Not specifiedStable-[5]
Photolytic Degradation Sunlight, 21 daysNo degradation-[4]
254 nm, 24 hoursStable-[5]

Note: The extent of degradation can vary based on the precise experimental conditions such as temperature, concentration of reagents, and exposure time.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Sofosbuvir, based on methodologies described in the cited literature[4][5].

1. Preparation of Stock Solution: A stock solution of Sofosbuvir is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.

2. Acid Degradation: To a specified volume of the stock solution, an equal volume of an acid solution (e.g., 0.1N to 1N HCl) is added. The mixture is then subjected to heat (e.g., reflux at 70-80°C) for a defined period (e.g., 6-10 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a base (e.g., NaOH). The final volume is adjusted with the mobile phase or a suitable diluent before analysis.

3. Base Degradation: An equal volume of a basic solution (e.g., 0.1N to 0.5N NaOH) is added to a specified volume of the stock solution. The mixture is then heated (e.g., at 60-70°C) for a designated time (e.g., 10-24 hours). Following the stress period, the solution is cooled and neutralized with an appropriate acid (e.g., HCl). The sample is then diluted to the final concentration for analysis.

4. Oxidative Degradation: An equal volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) is added to a specified volume of the stock solution. The mixture may be heated (e.g., at 80°C) or kept at room temperature for a period ranging from hours to several days. After the exposure, the sample is diluted to the desired concentration for analysis.

5. Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 21 days). Samples are withdrawn at appropriate time intervals, dissolved in a suitable solvent, and analyzed.

6. Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light (e.g., at 254 nm) or sunlight for a specified duration (e.g., 24 hours to 21 days). The samples are then prepared for analysis.

7. Neutral Hydrolysis: An equal volume of purified water is added to a specified volume of the stock solution, and the mixture is kept at room temperature for a defined period (e.g., 72 hours) before analysis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for a comparative stability study and the degradation pathways of Sofosbuvir.

G Experimental Workflow for Comparative Stability Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Sofosbuvir Stock Solution C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B Impurity F Stock Solution B->C B->D B->E B->F B->G H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I HPLC/UPLC Analysis H->I J LC-MS for Impurity Identification I->J K Calculate % Degradation I->K L Compare Stability Profiles K->L

Caption: A generalized workflow for conducting a comparative forced degradation study.

G Sofosbuvir Degradation Pathways cluster_acid Acid Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidation Oxidative Degradation Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid_DP Loss of isopropyl alanine (B10760859) moiety (m/z 417.08) Sofosbuvir->Acid_DP HCl Base_DP1 Loss of phenol (B47542) group (m/z 454.13) Sofosbuvir->Base_DP1 NaOH Base_DP2 Loss of isopropyl ester (m/z 411.08) Sofosbuvir->Base_DP2 NaOH Oxidative_DP Oxidative Product (m/z 528.15) Sofosbuvir->Oxidative_DP H2O2

Caption: Simplified degradation pathways of Sofosbuvir under different stress conditions.

References

Spectroscopic Deep Dive: A Comparative Analysis of Sofosbuvir and Its F Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the spectroscopic differences between an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug quality, safety, and efficacy. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the hepatitis C drug Sofosbuvir and its process-related impurity, Sofosbuvir Impurity F.

This comparison leverages available spectroscopic data to highlight the key structural dissimilarities between the two molecules, offering a valuable resource for analytical chemists and formulation scientists. While comprehensive experimental data for Sofosbuvir is readily available, the data for this compound is less prevalent in public literature. However, by examining its proposed structure, we can predict and rationalize the expected spectroscopic variations.

Structural and Molecular Formula Overview

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog with the molecular formula C₂₂H₂₉FN₃O₉P.[1] this compound, identified as a diastereomer of Sofosbuvir, possesses a significantly different molecular formula of C₃₄H₄₅FN₄O₁₃P₂. This disparity in molecular formula indicates that Impurity F is not a simple stereoisomer but a more complex derivative, likely formed during the synthesis or degradation process. The structure, as suggested by its SMILES representation, points towards a dimeric or substituted variant of the parent drug.

Diagram 1: Structural Relationship between Sofosbuvir and this compound

G Sofosbuvir Sofosbuvir (C₂₂H₂₉FN₃O₉P) Process Synthesis/Degradation Process Sofosbuvir->Process ImpurityF This compound (C₃₄H₄₅FN₄O₁₃P₂) (Proposed Dimeric/Substituted Structure) Process->ImpurityF

A schematic illustrating the generation of this compound from the parent drug.

¹H and ¹³C NMR Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. A comparison of the ¹H and ¹³C NMR spectra of Sofosbuvir and the expected spectra of Impurity F would reveal significant differences arising from their structural divergence.

Table 1: Comparative ¹H NMR Data of Sofosbuvir

Assignment Sofosbuvir Chemical Shift (δ ppm) Expected Key Differences in this compound
Phenyl-H7.40-7.20 (m, 5H)Additional aromatic signals or significant shifts in existing ones.
Uracil (B121893) H-67.95 (d, 1H)Potential for a second set of uracil signals if a dimer.
Uracil H-55.65 (d, 1H)Potential for a second set of uracil signals.
Anomeric H-1'6.15 (t, 1H)Possible presence of a second anomeric proton signal.
Ribose Protons4.50-4.00 (m)More complex multiplet patterns due to the larger structure.
Isopropyl CH4.90 (sept, 1H)Potential for two non-equivalent isopropyl methine signals.
Alanine (B10760859) CH3.95 (q, 1H)Possible presence of a second alanine-like methine proton.
Isopropyl CH₃1.25 (d, 6H)Additional or shifted isopropyl methyl signals.
Alanine CH₃1.35 (d, 3H)Additional or shifted alanine methyl signals.
Ribose CH₃1.20 (s, 3H)Potential for a second ribose methyl singlet.

Table 2: Comparative ¹³C NMR Data of Sofosbuvir

Assignment Sofosbuvir Chemical Shift (δ ppm) Expected Key Differences in this compound
Phenyl C150.8, 129.9, 125.0, 120.2Additional aromatic carbon signals.
Uracil C=O163.5, 150.5Potential for two sets of carbonyl signals.
Uracil C-6140.5Possible presence of a second C-6 signal.
Uracil C-5102.0Possible presence of a second C-5 signal.
Anomeric C-1'89.0Potential for a second anomeric carbon signal.
Ribose Carbons85.0-60.0A greater number of signals in the ribose region.
Isopropyl CH69.5Potential for two non-equivalent methine carbon signals.
Alanine CH50.0Possible presence of a second alanine-like methine carbon.
Isopropyl CH₃21.5Additional or shifted methyl carbon signals.
Alanine CH₃20.0Additional or shifted methyl carbon signals.
Ribose CH₃18.0Potential for a second ribose methyl signal.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectra of Sofosbuvir and Impurity F would exhibit both similarities and distinct differences, reflecting their shared core structure and unique functionalities.

Table 3: Comparative FT-IR Data of Sofosbuvir

Functional Group Sofosbuvir Wavenumber (cm⁻¹) Expected Key Differences in this compound
N-H Stretch (Amide)~3400Broadening or shifting due to altered hydrogen bonding.
C-H Stretch (Aromatic/Aliphatic)~3100-2900Increased complexity and intensity in the aliphatic region.
C=O Stretch (Uracil/Ester)~1710, ~1680Potential splitting or broadening of carbonyl bands.
P=O Stretch~1250Possible presence of two distinct P=O stretching bands.
P-O-C Stretch~1050More complex and broader absorption in this region.
C-F Stretch~1100Likely to be present in both spectra.

The FTIR spectra of Sofosbuvir show prominent peaks at wave numbers 1520.365 cm⁻¹ (RCH₂CH₃), 1600.478 cm⁻¹ (RCOO-), and 827.274 cm⁻¹ (R₂NH).[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra, based on standard laboratory practices and information from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample (Sofosbuvir or this compound) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The final concentration should be around 10-20 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to appropriately cover all proton signals (e.g., -2 to 12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover all carbon signals (e.g., 0 to 200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic comparison of Sofosbuvir and its F impurity reveals significant structural differences, which are critical for the quality control of the drug product. While detailed experimental data for Impurity F remains elusive in the public domain, the predicted spectroscopic characteristics based on its proposed structure provide a solid foundation for its identification and differentiation from the parent API. The methodologies outlined here offer a standardized approach for laboratories to perform their own comparative analyses, ensuring the purity and safety of Sofosbuvir formulations. Further research into the isolation and definitive characterization of this compound is warranted to fully elucidate its structure and potential impact.

References

A Comparative Guide to Evaluating the Impact of Sofosbuvir Impurity F on Drug Product Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sofosbuvir (B1194449) and its process-related diastereomeric impurity, colloquially referred to as Impurity F, alongside other potential degradation products. The presence and control of such impurities are critical factors in ensuring the quality, safety, and efficacy of the final drug product.[1]

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[2] Its chemical structure features a chiral phosphorus atom, leading to the formation of two diastereomers during synthesis: the therapeutically active (S)-isomer (Sp) and the corresponding (R)-isomer (Rp). This Rp-isomer is a primary process-related impurity that must be carefully controlled. For the purposes of this guide, we will refer to this Rp-diastereomer as Impurity F.

The stereochemistry of the phosphorus center is crucial for the biological activity of phosphoramidate (B1195095) prodrugs like Sofosbuvir.[3] While the Sp-isomer is the active compound, the impact of the Rp-isomer on the drug's overall performance and safety profile necessitates rigorous analytical characterization and control.

Data Presentation: Comparative Analysis of Sofosbuvir and Key Impurities

The following table summarizes the characteristics and potential quality impact of the active pharmaceutical ingredient (API), its primary process-related diastereomeric impurity (Impurity F), and a representative degradation product formed under hydrolytic stress.

CharacteristicSofosbuvir (Sp-isomer)Impurity F (Rp-diastereomer)Degradation Product (Acid Hydrolysis)
Origin Active Pharmaceutical IngredientProcess-Related Impurity (Synthesis)[4][5]Degradation Product[5]
Molecular Formula C₂₂H₂₉FN₃O₉PC₂₂H₂₉FN₃O₉PC₁₆H₁₈FN₂O₈P
Molecular Weight 529.45 g/mol 529.45 g/mol 416.08 g/mol [5]
Biological Activity Potent inhibitor of HCV NS5B polymerase.[2]Significantly lower or no antiviral activity. Note: For a close analog (INX-08189), diastereomers showed similar activity in replicon assays, but stereoselectivity is often crucial for in-vivo efficacy.Assumed inactive and potentially toxic.
Typical ICH Qualification Threshold *Not Applicable (API)≤ 0.15%≤ 0.15%
Impact on Drug Quality Therapeutic EfficacyReduces drug purity and potentially overall efficacy. May introduce unforeseen toxicological risks.Indicates product instability. Can compromise product safety and efficacy.[1]

*Note: The ICH Q3A/Q3B guidelines suggest a qualification threshold for impurities based on a maximum daily dose.[6][7][8] For Sofosbuvir (400 mg daily dose), this threshold is typically around 0.15%.

Logical Relationship: Synthesis of Sofosbuvir Diastereomers

The synthesis of Sofosbuvir involves coupling a phosphoramidate side chain with a modified nucleoside. This reaction creates a new stereocenter at the phosphorus atom, resulting in a mixture of the desired Sp-isomer (Sofosbuvir) and the undesired Rp-isomer (Impurity F). These diastereomers must then be separated to ensure the purity and therapeutic efficacy of the final drug substance.[4][5]

G cluster_reactants Reactants cluster_products Products (Diastereomeric Mixture) Nucleoside Protected Nucleoside Coupling Coupling Reaction Nucleoside->Coupling Phosphoramidate Phosphoramidate Reagent (Racemic at Phosphorus) Phosphoramidate->Coupling Sp_Isomer Sp-Isomer (Sofosbuvir) Coupling->Sp_Isomer Rp_Isomer Rp-Isomer (Impurity F) Coupling->Rp_Isomer Separation Chromatographic Separation (e.g., SFC or Chiral HPLC) Sp_Isomer->Separation Rp_Isomer->Separation Final_API Pure Sofosbuvir API Separation->Final_API

Caption: Synthetic pathway leading to Sofosbuvir and its diastereomeric impurity.

Experimental Protocols: Diastereomer Separation by RP-HPLC

The following protocol outlines a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir from its diastereomeric impurity (Impurity F) and other related substances.

1. Objective: To develop a stability-indicating RP-HPLC method capable of separating Sofosbuvir from its process-related and degradation impurities, specifically its Rp-diastereomer.

2. Apparatus:

  • HPLC system with UV or PDA detector (e.g., Waters Alliance 2695)[9]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Reagents and Materials:

  • Sofosbuvir Reference Standard

  • Sofosbuvir Impurity F (Rp-diastereomer) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA) or Trifluoroacetic acid (TFA) (AR Grade)

  • Water (HPLC Grade)

  • Stationary Phase: C18 column (e.g., Kromasil 100 C18, 250 x 4.6 mm, 5 µm)[10]

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

    • Buffer: 0.05% Orthophosphoric Acid in water.[11]

    • Organic: Acetonitrile.

    • Ratio: Acetonitrile:Buffer (80:20 v/v).[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25-30°C.[10][12]

  • Detection Wavelength: 260 nm.[11]

  • Injection Volume: 10 µL.[10]

  • Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and all relevant impurities.

5. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of Sofosbuvir reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute as needed to fall within the linear range (e.g., 20-100 µg/mL).[11]

  • Sample Solution: Weigh and transfer a quantity of the drug product powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

  • Spiked Solution (for specificity): Prepare a sample solution as above and spike it with known amounts of Impurity F and other potential degradation products to confirm peak separation and identity.

6. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of Sofosbuvir and its impurities.

  • Linearity: Analyze a series of at least five concentrations over the range of 50% to 150% of the target concentration. Plot peak area against concentration and calculate the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Sofosbuvir and impurities at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified. The LOQ for impurities is typically around 0.05%.[10]

Visualization: Stereochemical Difference

The critical difference between Sofosbuvir (Sp-isomer) and Impurity F (Rp-isomer) lies in the three-dimensional arrangement of the substituents around the chiral phosphorus atom. This subtle change significantly impacts the molecule's ability to bind to the HCV NS5B polymerase.

G Wedge (solid) bond is coming out of the plane. Dashed bond is going into the plane. cluster_Sp Sofosbuvir (Sp-Isomer) cluster_Rp Impurity F (Rp-Isomer) P1 P O_R1 O-Nucleoside P1->O_R1 O_Ph O-Phenyl P1->O_Ph N_Ala N-Alaninate P1->N_Ala S_O =O P1->S_O P2 P O_R2 O-Nucleoside P2->O_R2 O_Ph2 O-Phenyl P2->O_Ph2 N_Ala2 N-Alaninate P2->N_Ala2 S_O2 =O P2->S_O2

Caption: Chiral phosphorus center in Sofosbuvir vs. its Rp-diastereomer.

References

Navigating the Maze of Pharmacopeial Standards for Sofosbuvir Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of the pharmacopeial standards for impurities in the antiviral drug substance Sofosbuvir, as outlined by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). Understanding these standards is critical for global regulatory compliance and ensuring the safety and efficacy of the final drug product.

Impurities in drug substances can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the API over time (degradation products). Pharmacopeias establish stringent limits for these impurities to minimize potential risks to patients. For Sofosbuvir, a key component in the treatment of Hepatitis C, controlling impurities is a critical aspect of quality control.

Comparative Analysis of Impurity Limits

While the specific monographs for Sofosbuvir from the USP, EP, and BP are not publicly available in their entirety without a subscription, information from various sources, including supplier documentation for impurity reference standards and draft international pharmacopeia monographs, allows for a comparative overview. The limits for specified and unspecified impurities are generally expressed as a percentage of the active ingredient.

It is important to note that the lists of specified impurities and their acceptance criteria can differ between pharmacopeias, reflecting a nuanced approach to risk assessment and control by different regulatory bodies. A draft monograph for Sofosbuvir tablets in the International Pharmacopoeia provides a foundational understanding of the types of impurities that are monitored.[1]

Impurity CategoryUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)British Pharmacopoeia (BP)International Pharmacopoeia (Draft)
Specified Impurities Specific limits for each named impurity.Specific limits for each named impurity.Aligns with the European Pharmacopoeia.Lists potential impurities but specific limits are to be determined.
Unspecified Impurities Typically, a general limit for any single unknown impurity.Typically, a general limit for any single unknown impurity.Aligns with the European Pharmacopoeia.A general limit for any other single impurity.
Total Impurities A limit for the sum of all specified and unspecified impurities.A limit for the sum of all specified and unspecified impurities.Aligns with the European Pharmacopoeia.A limit for the sum of all impurities.

Note: The exact quantitative limits for each specified impurity are detailed in the respective official pharmacopeial monographs and should be consulted for definitive guidance.

Key Impurities of Concern

Several process-related and degradation impurities of Sofosbuvir are commonly scrutinized. These include, but are not limited to:

  • Sofosbuvir Diastereomers: Isomers formed during the synthesis process.

  • Under- or Over-alkylated Analogs: Impurities resulting from incomplete or excessive reaction at specific sites on the molecule.

  • Hydrolysis Products: Formed by the breakdown of Sofosbuvir in the presence of water.

  • Oxidation Products: Resulting from exposure to oxidative conditions.

The control of these impurities is essential to maintain the desired efficacy and safety profile of the drug.

Experimental Protocols for Impurity Profiling

The primary analytical technique for the identification and quantification of Sofosbuvir impurities is High-Performance Liquid Chromatography (HPLC) , often coupled with UV or Mass Spectrometry (MS) detection. A typical experimental protocol involves the following steps:

  • Standard and Sample Preparation: Accurately weighed samples of the Sofosbuvir drug substance are dissolved in a suitable diluent. Reference standards for known impurities are prepared in a similar manner to establish their retention times and response factors.

  • Chromatographic System: A reversed-phase HPLC system is commonly employed.

    • Column: A C18 stationary phase is frequently used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The gradient is optimized to achieve adequate separation of all specified and potential impurities from the main Sofosbuvir peak.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Detection:

    • UV Detection: A UV detector is set at a wavelength where Sofosbuvir and its impurities exhibit significant absorbance, typically around 260 nm.

    • Mass Spectrometry (MS) Detection: For identification of unknown impurities and confirmation of known ones, a mass spectrometer can be coupled to the HPLC system (LC-MS). This provides valuable information about the molecular weight of the impurities.

  • Data Analysis: The chromatograms of the sample and standard preparations are recorded. The peaks corresponding to the impurities are identified based on their retention times relative to the main Sofosbuvir peak. The amount of each impurity is calculated by comparing its peak area to the peak area of a reference standard of a known concentration or by the area normalization method.

Visualization of Pharmacopeial Standards and Experimental Workflow

To better illustrate the relationships and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Pharmacopeial_Standards cluster_Pharmacopeias Major Pharmacopeias cluster_Standards Impurity Standards USP United States Pharmacopeia (USP) Specified Specified Impurities (with individual limits) USP->Specified Unspecified Unspecified Impurities (general limit) USP->Unspecified Total Total Impurities (sum of all impurities) USP->Total EP European Pharmacopoeia (EP) EP->Specified EP->Unspecified EP->Total BP British Pharmacopoeia (BP) BP->EP Harmonized with Sofosbuvir Sofosbuvir Drug Substance Sofosbuvir->USP Subject to Sofosbuvir->EP Subject to Sofosbuvir->BP Subject to Experimental_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Interpretation Prep_Sample Dissolve Sofosbuvir API in Diluent HPLC Inject into HPLC System (Reversed-Phase C18 Column, Gradient Elution) Prep_Sample->HPLC Prep_Standard Prepare Reference Standards of Impurities Prep_Standard->HPLC Detection Detection (UV at ~260 nm and/or MS) HPLC->Detection Identification Identify Impurity Peaks by Retention Time Detection->Identification Quantification Quantify Impurities (Area Comparison/Normalization) Identification->Quantification Comparison Compare with Pharmacopeial Limits Quantification->Comparison End Report Results Comparison->End Start Start Start->Prep_Sample Start->Prep_Standard

References

Safety Operating Guide

Navigating the Disposal of Sofosbuvir Impurity F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, step-by-step guide to the safe and compliant disposal of Sofosbuvir impurity F, ensuring the protection of personnel and the environment.

Key Characteristics and Handling

Before initiating any disposal protocol, it is crucial to be aware of the known characteristics of this compound to ensure safe handling.

PropertyValueSource
Chemical Name This compound[4][5]
Molecular Formula C34H45FN4O13P2[5]
Molecular Weight 798.69 g/mol [4]
Purity >98% (HPLC)[4]
Physical State Typically a powder[6]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[6][7]
Intended Use For Research Use Only. Not for use in diagnostic procedures.[4]

Experimental Protocol: Disposal of this compound

This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

2. Waste Characterization:

  • In the absence of a specific SDS, it is prudent to treat this compound as a potentially hazardous chemical waste. This conservative approach ensures the highest level of safety.

  • Do not mix this compound with other waste streams unless compatibility has been confirmed.

3. Segregation of Waste:

  • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[2] Hazardous pharmaceutical waste is often collected in black containers.[2]

  • Liquid Waste: If this compound is in a solvent, the entire solution should be treated as hazardous waste. Collect in a sealed, properly labeled container. The label should include the chemical name and any solvents used. Do not flush down the drain.[2][3] The EPA's Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from its creation to its disposal.[3]

4. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

5. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.

6. Disposal Procedure:

  • The disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[2][8]

  • Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]

  • Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal.

7. Accidental Release Measures:

  • In case of a spill, use appropriate personal protective equipment.

  • For a small spill, carefully sweep up the solid material and place it in the hazardous waste container.

  • For a large spill, evacuate the area and follow your institution's emergency procedures.

  • Prevent the spilled material from entering drains or water courses.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Sofosbuvir_Impurity_F_Disposal start Start: this compound for Disposal ppe 1. Don Personal Protective Equipment (PPE) start->ppe characterize 2. Characterize Waste (Treat as Hazardous) ppe->characterize segregate 3. Segregate Waste characterize->segregate solid_waste Solid Waste (Impurity, Contaminated Labware, PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Impurity in Solvent) segregate->liquid_waste Liquid label_container 4. Label Hazardous Waste Container solid_waste->label_container liquid_waste->label_container store_waste 5. Store in Designated Area label_container->store_waste disposal_vendor 6. Transfer to Licensed Hazardous Waste Vendor store_waste->disposal_vendor end End: Compliant Disposal disposal_vendor->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general best practices for chemical waste disposal. Always consult your institution's specific safety and environmental health guidelines and, if available, the official Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Handling Guidance for Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) and their impurities is paramount. This document provides essential, immediate safety and logistical information for handling Sofosbuvir impurity F, a diastereomer of the potent antiviral agent Sofosbuvir.[1][2][3][4][5] The following procedural guidance is designed to build a foundation of safety and trust in your laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation[6]

Given that Sofosbuvir is a highly potent API, and this is an impurity, stringent handling precautions are necessary to minimize exposure.[7][8][9][10][11] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Respiratory Protection RespiratorNIOSH-approved N95 or higher (e.g., P100) for powders. For solutions, a respirator with an organic vapor cartridge is recommended.To prevent inhalation of airborne particles or vapors.
Hand Protection GlovesNitrile or neoprene gloves, double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety GogglesChemical splash goggles.To protect eyes from splashes and airborne particles.
Body Protection Laboratory CoatStandard lab coat.To protect skin and clothing from minor splashes.
Disposable Gown/SuitFor larger quantities or when significant exposure is possible, a disposable gown or a protective suit (e.g., DuPont™ Tyvek®) is recommended.[9][10]To provide full-body protection from contamination.
Foot Protection Closed-toe shoesRequired in all laboratory settings.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

  • Preparation:

    • Designate a specific handling area, such as a chemical fume hood or a glove box, especially when working with the powdered form.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When handling the solid, use caution to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly. Some suppliers note that ultrasonic assistance may be needed for dissolution in DMSO.

    • Work with the smallest quantity of material necessary for the experiment.

  • Storage:

    • This compound should be stored at -20°C for long-term stability.[1][4]

    • Keep the container tightly closed in a designated, labeled, and well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable gowns, pipette tips, and excess material, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. For unused medicine containing the parent compound, Sofosbuvir, it is recommended to follow FDA guidelines for safe disposal.[12]

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Gather Appropriate PPE prep_area->gather_ppe Proceed to Handling prep_equipment Prepare Equipment & Reagents gather_ppe->prep_equipment Proceed to Handling spill_kit Ensure Spill Kit is Accessible prep_equipment->spill_kit Proceed to Handling don_ppe Don PPE spill_kit->don_ppe Proceed to Handling handle_compound Handle Compound (Avoid Dust/Splashes) don_ppe->handle_compound storage Store at -20°C handle_compound->storage After Use segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste Generate Waste dispose Dispose via Licensed Service segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。